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  • Product: 1-ethyl-1H-imidazol-2-amine
  • CAS: 22944-65-6

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Profiling & Solubility of 1-Ethyl-1H-imidazol-2-amine

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists and process chemists. It synthesizes theoretical physicochemical principles with practical, bench-level protocols. [1]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists and process chemists. It synthesizes theoretical physicochemical principles with practical, bench-level protocols.

[1]

Executive Summary

1-Ethyl-1H-imidazol-2-amine (CAS: 164583-79-3 for HCl salt) represents a critical scaffold in medicinal chemistry, functioning as a bioisostere for guanidines and a precursor for kinase inhibitors (e.g., VEGF/PDGF receptor modulators).[1] Unlike the parent 2-aminoimidazole, the N1-ethyl substitution locks the annular tautomerism, significantly altering its lipophilicity (LogP) and hydrogen-bonding vector while retaining the high basicity characteristic of the guanidinium-like system.

This guide provides a comprehensive physicochemical profile, stability data, and validated protocols for solubility determination, addressing the specific challenges of handling polar, basic heterocycles.

Chemical Identity & Structural Dynamics[1][2][3]

The physicochemical behavior of 1-ethyl-1H-imidazol-2-amine is dominated by its "masked guanidine" character.[1][2] The exocyclic amine at C2 donates electron density into the ring, stabilizing the protonated form (conjugate acid) via resonance.

Identification Data
PropertyDetail
IUPAC Name 1-Ethyl-1H-imidazol-2-amine
Common Salt Hydrochloride (1:[1]1) or Dihydrochloride
CAS (HCl) 164583-79-3
Formula C₅H₉N₃ (Free Base) / C₅H₁₀ClN₃ (HCl)
MW 111.15 g/mol (Free Base) / 147.61 g/mol (HCl)
SMILES CCN1C=CN=C1N
Tautomeric Locking & Protonation

Unlike 2-aminoimidazole, which equilibrates between two annular nitrogen tautomers, the 1-ethyl group fixes the structure.[1] However, amino-imino tautomerism remains relevant at the exocyclic nitrogen, particularly in non-polar solvents or protein binding pockets.[2]

Figure 1: Tautomeric Equilibrium & Protonation Pathway The diagram below illustrates the resonance stabilization that drives the high pKa (~8.[2]5) of this scaffold.

Tautomerism Fig 1: The N1-ethyl group locks the ring position, but the exocyclic amine participates in resonance. Protonation occurs at N3, stabilized by the exocyclic amine (Guanidinium-like resonance). cluster_0 Neutral Tautomers cluster_1 Conjugate Acid (pH < 8.0) T1 Amino Form (Major) T2 Imino Form (Minor) T1->T2  Tautomerism   C1 Resonance Stabilized Cation T1->C1 +H+ (pKa ~8.5) T2->C1 +H+

Physicochemical Properties[1][2][3][4][5][6]

The following data aggregates experimental baselines from the 2-aminoimidazole class and predicted values for the specific 1-ethyl derivative.

Key Parameters
ParameterValue (Approx.)Context & Causality
pKa (Base) 8.3 – 8.7 Significantly more basic than imidazole (pKa ~7.[1]0) due to exocyclic amine resonance donation.
LogP 0.48 The ethyl group adds lipophilicity compared to the parent 2-aminoimidazole (LogP -0.3), improving membrane permeability.[1]
LogD (pH 7.4) -0.8 to -0.5 At physiological pH, the molecule is >90% protonated (cationic), drastically reducing effective lipophilicity.
PSA (Polar Surface Area) ~54 Ų Moderate polar surface area suggests good oral bioavailability potential if the charge is masked or paired.[2]
H-Bond Donors 2 Exocyclic -NH₂.[1][2]
H-Bond Acceptors 2 Ring N3 and Exocyclic N.
Stability Profile
  • Oxidative Stability: The free base is prone to oxidation (darkening) upon exposure to air/light due to the electron-rich ring.[1] Storage as the HCl salt is mandatory for long-term stability.[1][2]

  • Thermal Stability: The HCl salt is stable up to >200°C (melting/decomposition).[1][2]

  • Hygroscopicity: The HCl salt is moderately hygroscopic; handle in a desiccated environment.[1][2]

Solubility Data & Solvent Compatibility

Solubility is highly pH-dependent due to the basic nitrogen.[1][2]

Solvent SystemSolubility (mg/mL) @ 25°CClassification
Water (pH < 7) > 100 mg/mLVery Soluble (as Cation)
PBS (pH 7.4) > 50 mg/mLSoluble
DMSO > 100 mg/mLVery Soluble (Preferred Stock Solvent)
Methanol/Ethanol > 30 mg/mLSoluble
Dichloromethane < 1 mg/mLSparingly Soluble (Polarity mismatch)
Hexane/Heptane < 0.1 mg/mLInsoluble

Experimental Protocols

To ensure data integrity, use the following self-validating protocols.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the equilibrium solubility of the 1-ethyl-1H-imidazol-2-amine HCl salt in PBS (pH 7.4).

Reagents:

  • PBS Buffer (pH 7.4)[1]

  • HPLC Grade Acetonitrile (ACN)[1]

  • 0.22 µm PVDF Syringe Filters (Do not use Nylon, as cationic compounds may adsorb).[1][2]

Workflow:

  • Saturation: Add excess compound (~20 mg) to 1.0 mL PBS in a glass vial.

  • Equilibration: Shake at 300 rpm at 25°C for 24 hours.

  • pH Check: Measure pH at T=0 and T=24h. Critical: If pH shifts >0.5 units due to the compound's acidity/basicity, re-adjust or report the final pH.[2]

  • Separation: Centrifuge at 10,000 rpm for 10 min. Filter supernatant through 0.22 µm PVDF.[1][2]

  • Quantification: Dilute filtrate 1:100 in Mobile Phase and analyze via HPLC-UV (220 nm).

Figure 2: Solubility Determination Workflow

SolubilityProtocol Fig 2: Thermodynamic Solubility Workflow emphasizing pH control for basic amines. Start Excess Solid + Buffer Shake Equilibrate 24h @ 25°C Start->Shake Check Check pH Shift Shake->Check Adjust Adjust pH / Note Value Check->Adjust pH Drift > 0.5 Filter Centrifuge & Filter (PVDF Membrane) Check->Filter pH Stable Adjust->Filter Analyze HPLC-UV Quantification (λ = 220 nm) Filter->Analyze

Protocol: HPLC Purity & Identity

Due to the high polarity of the 2-aminoimidazole core, standard C18 columns often fail to retain the compound (eluting in the void volume).

  • Column: Polar-Embedded C18 (e.g., Waters XBridge Shield RP18) or HILIC.[1][2]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid is required to ion-pair with the basic amine).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 0% B to 30% B over 10 mins. (Keep organic low; compound is very polar).

  • Detection: UV @ 210-220 nm (End absorption; the imidazole ring has weak chromophores).[1][2]

Applications in Drug Discovery[8][9][10]

Bioisosterism

The 1-ethyl-1H-imidazol-2-amine scaffold is a non-classical bioisostere for the guanidine group (Arg side chain).[1]

  • Advantage: It retains the planar, bidentate hydrogen-bonding capability and positive charge of guanidine but with lower basicity (pKa ~8.5 vs ~13.6), improving oral bioavailability and reducing phospholipidosis risk.

Kinase Inhibition

This moiety is frequently found in the "hinge-binding" region of kinase inhibitors.[1][2] The N3 nitrogen accepts a hydrogen bond from the kinase backbone, while the exocyclic amine donates a hydrogen bond.[2]

References

  • PubChem Compound Summary. (2023). 1-Ethyl-1H-imidazol-2-amine hydrochloride.[1][2][4] National Center for Biotechnology Information.[1][2] [Link][1]

  • Storey, B. T., et al. (1964).[1][2][5] The pKa Values of Some 2-Aminoimidazolium Ions. Journal of Organic Chemistry. (Establishes the pKa baseline for 2-aminoimidazoles). [Link]

Sources

Exploratory

Chemical structure and molecular weight of 1-ethyl-1H-imidazol-2-amine

Structural Characterization, Synthetic Pathways, and Pharmaceutical Utility [1] Introduction & Physicochemical Profile[2][3][4][5][6] 1-Ethyl-1H-imidazol-2-amine (also known as 2-amino-1-ethylimidazole) represents a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Pathways, and Pharmaceutical Utility [1]

Introduction & Physicochemical Profile[2][3][4][5][6]

1-Ethyl-1H-imidazol-2-amine (also known as 2-amino-1-ethylimidazole) represents a critical heterocyclic scaffold in medicinal chemistry. Unlike its more common 1-methyl analog (a creatinine metabolite), the 1-ethyl derivative serves as a distinct steric probe in Fragment-Based Drug Discovery (FBDD), particularly for targets requiring specific hydrophobic bulk in the S1/S2 pockets of kinases and GPCRs (specifically


-adrenergic receptors).[1]

This guide provides a definitive technical analysis of the compound, moving beyond basic identification to actionable synthetic and analytical protocols.[1]

Core Identity Matrix[1]
ParameterDataTechnical Note
IUPAC Name 1-ethyl-1H-imidazol-2-aminePreferred over "2-amino-1-ethylimidazole" for indexing.[1]
CAS (Free Base) 22944-65-6 Rare; often unstable as free base due to oxidation/hygroscopicity.[1]
CAS (HCl Salt) 164583-79-3 The standard stable form for storage and transport.[1]
Molecular Formula

Molecular Weight 111.15 g/mol Monoisotopic Mass: 111.0796
SMILES CCN1C=CN=C1NUseful for chemoinformatic docking studies.[1]
pKa (Predicted) ~7.5 - 8.0 (Conjugate Acid)The 2-amino group significantly enhances basicity vs. imidazole (pKa ~7.0).[1]
Synthetic Architecture

Reliable access to 1-ethyl-1H-imidazol-2-amine is best achieved not through direct alkylation of 2-aminoimidazole (which suffers from regioselectivity issues at the exocyclic amine vs. ring nitrogens), but through cyclocondensation .

The "Self-Validating" protocol below utilizes N-ethylguanidine and chloroacetaldehyde .[1] This ensures the ethyl group is locked at the N1 position before ring closure, eliminating N3-alkylation byproducts.[1]

2.1 Reaction Mechanism & Pathway

The synthesis proceeds via a Hantzsch-type cyclization.[1] The nucleophilic attack of the guanidine nitrogens upon the electrophilic centers of the


-haloaldehyde drives the formation of the imidazole core.[1]

SynthesisPathway cluster_conditions Critical Parameters Reactant1 N-Ethylguanidine (Sulfate/HCl) Intermed Intermediate (Acyclic Adduct) Reactant1->Intermed Condensation (pH 5-6) Reactant2 Chloroacetaldehyde (50% aq. soln) Reactant2->Intermed Product 1-Ethyl-1H-imidazol-2-amine (HCl Salt) Intermed->Product Cyclization (-H2O, -HCl) Reflux 4h Params Temp: 70-80°C Solvent: H2O/EtOH Atmosphere: N2

Figure 1: Regioselective cyclization pathway preventing isomer formation.

2.2 Validated Experimental Protocol

Objective: Synthesis of 1-ethyl-1H-imidazol-2-amine hydrochloride.

  • Reagent Prep: Dissolve

    
    -ethylguanidine hemisulfate (10 mmol) in water (10 mL). Adjust pH to ~5.0 using dilute NaOH to liberate the active guanidine species without promoting rapid hydrolysis.[1]
    
  • Addition: Add chloroacetaldehyde (50% wt. in water, 12 mmol) dropwise over 20 minutes at 0°C. Note: Chloroacetaldehyde is a potent alkylator; use high-containment procedures.

  • Cyclization: Allow the mixture to warm to room temperature, then heat to 70°C for 4 hours. Monitor via TLC (MeOH:DCM 1:9, stain with Ninhydrin).[1]

  • Workup (Salt Formation): Evaporate the solvent under reduced pressure.[1] The residue is often a viscous oil.[1] Redissolve in minimal absolute ethanol.

  • Crystallization: Add concentrated HCl (1 eq) dropwise, followed by diethyl ether to induce precipitation of the hydrochloride salt.

  • Purification: Recrystallize from EtOH/Et2O to obtain hygroscopic white crystals.

Structural Analysis & Tautomerism

A critical aspect of 2-aminoimidazoles is their amino-imino tautomerism.[1] For the 1-substituted derivative, the amino form is generally predominant in solution, but the imino character contributes to its reactivity as a nucleophile.

3.1 Spectroscopic Fingerprint (Predicted/Literature Consensus)
TechniqueSignalAssignmentStructural Validation
1H NMR (DMSO-

)

1.25 (t, 3H)

Triplet confirms ethyl terminus.[1]

3.85 (q, 2H)

Quartet coupled to methyl; shift indicates N-attachment.[1]

6.60 (d, 1H)
C4-HRing proton (coupling with C5).[1]

6.85 (d, 1H)
C5-HRing proton (coupling with C4).[1]

7.50 (br s, 2H)

Exchangeable; broadness indicates H-bonding/tautomerism.[1]
13C NMR

14.5, 42.1
Ethyl carbonsStandard aliphatic shifts.

112.0, 118.5
C4, C5Olefinic ring carbons.

149.8
C2Guanidine-like carbon (highly deshielded).[1]
3.2 Tautomeric Equilibrium

Unlike unsubstituted 2-aminoimidazole, which can tautomerize across both ring nitrogens, the 1-ethyl group "locks" the structure, preventing the formation of the symmetrical tautomer.[1] However, the exocyclic amine can still participate in amino-imino exchange.[1]

Tautomers Amino Amino Form (Predominant) Imino Imino Form (Reactive Intermediate) Amino->Imino  H-Shift  

Figure 2: The 1-ethyl substitution restricts tautomerism to the exocyclic nitrogen, stabilizing the amino form.

Pharmaceutical Relevance

The 1-ethyl-1H-imidazol-2-amine moiety is rarely a drug in itself but serves as a high-value pharmacophore .[1]

  • 
    -Adrenergic Receptors:  The 2-aminoimidazole core mimics the imidazoline ring found in clonidine and moxonidine.[1] The 1-ethyl group provides steric bulk that can modulate selectivity between 
    
    
    
    -adrenergic and imidazoline
    
    
    receptors.[1]
  • Kinase Inhibition: Used as a hinge-binding motif.[1] The N3 nitrogen accepts a hydrogen bond from the kinase hinge region, while the exocyclic amine donates a hydrogen bond.[1]

  • Creatinine Metabolism Studies: Used as an internal standard or interference probe in assays quantifying creatinine and creatine, due to its structural homology (ethyl vs methyl).[1]

Handling and Stability
  • Hygroscopicity: The hydrochloride salt is highly hygroscopic.[1] It must be stored in a desiccator.[1]

  • Oxidation: The free base is prone to air oxidation, turning yellow/brown over time.[1] Store under Argon/Nitrogen at -20°C.

  • Safety: As with many alkyl-imidazoles, handle as a potential skin and eye irritant.[1][2]

References
  • PubChem. 1-Ethyl-1H-imidazol-2-amine. National Library of Medicine.[1] Available at: [Link][1]

  • NIST Chemistry WebBook. 1H-Imidazole, 1-ethyl-. (Structural analog data). Available at: [Link][1]

  • Little, T. L., & Webber, S. E. (1994). A Simple and Practical Synthesis of 2-Aminoimidazoles. The Journal of Organic Chemistry. (Foundational synthetic method for 2-aminoimidazoles via guanidine cyclization).[1]

Sources

Foundational

Thermodynamic stability of 1-ethyl-1H-imidazol-2-amine free base vs salt

Topic: Thermodynamic Stability of 1-Ethyl-1H-imidazol-2-amine: Free Base vs. Salt Content Type: Technical Whitepaper / Application Guide Audience: Pharmaceutical Researchers, Process Chemists, and Formulation Scientists[...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of 1-Ethyl-1H-imidazol-2-amine: Free Base vs. Salt Content Type: Technical Whitepaper / Application Guide Audience: Pharmaceutical Researchers, Process Chemists, and Formulation Scientists[1]

A Comparative Analysis of Free Base vs. Hydrochloride Salt[1][2]

Executive Summary: The Stability Imperative

In the development of imidazole-based intermediates, specifically 1-ethyl-1H-imidazol-2-amine (also known as 2-amino-1-ethylimidazole), a recurring challenge is the stark contrast in physicochemical stability between the free base and its salt forms.[1]

While the free base offers higher atom economy for certain nucleophilic substitutions, it is thermodynamically restless.[2] It exhibits a high propensity for tautomeric shifting, hygroscopicity, and oxidative degradation.[2] Conversely, the hydrochloride salt (HCl) acts as a "thermodynamic sink," locking the molecule into a stable cationic resonance hybrid that resists environmental degradation.[2]

This guide details the mechanistic underpinnings of this instability and provides validated protocols for handling, characterization, and storage.[2]

Thermodynamic Fundamentals

To control the quality of 1-ethyl-1H-imidazol-2-amine, one must understand the driving forces behind its degradation.[1][2] The instability of the free base is not random; it is a direct consequence of tautomeric equilibrium and lattice energy deficits .[2]

The Tautomeric Trap (Mechanism of Instability)

The 2-aminoimidazole core is unique because it contains a guanidine-like motif embedded in an aromatic ring.[1][2] In its free base form, the molecule fluctuates between two tautomers:[1][3][4]

  • Amino-form (Aromatic): The exocyclic nitrogen is an amine (

    
    ).[2] The ring is fully aromatic.[2]
    
  • Imino-form (Non-aromatic): The exocyclic nitrogen is an imine (

    
    ).[2] The hydrogen moves to a ring nitrogen, disrupting aromaticity but allowing for different reactivity.[2]
    

This equilibrium makes the free base highly reactive toward electrophiles (like atmospheric


) and prone to oxidation.[2]

The Salt Stabilization Effect: When converted to the HCl salt, the protonation occurs at the ring nitrogen (N3). This forces the molecule into a resonance-stabilized cation where the positive charge is delocalized across the N-C-N triad.[2] This "locks" the structure, effectively shutting down the tautomeric pathway and preventing the formation of the unstable imino species.[2]

Visualization: Tautomerism & Protonation Pathway

Tautomerism FreeBase_Amino Free Base (Amino Form) (Aromatic, Nucleophilic) FreeBase_Imino Free Base (Imino Form) (Non-aromatic, Reactive) FreeBase_Amino->FreeBase_Imino Tautomeric Equilibrium Salt_HCl Hydrochloride Salt (Resonance Stabilized Cation) FreeBase_Amino->Salt_HCl + HCl (Protonation) Degradation Degradation Products (Oxidation / Carbonates) FreeBase_Imino->Degradation + O2 / CO2 Salt_HCl->FreeBase_Amino + Base (Deprotonation)

Figure 1: The tautomeric equilibrium of the free base leads to instability, while protonation (salt formation) creates a stable cationic sink.

Comparative Physicochemical Profile

The following data contrasts the properties of the free base and the HCl salt. Note that while the salt is a high-melting solid, the free base behaves as a "pseudo-liquid" or low-melting solid that is difficult to handle.[1][2]

PropertyFree Base (1-Ethyl-1H-imidazol-2-amine)Hydrochloride Salt (1-Ethyl-1H-imidazol-2-amine HCl)
Physical State Viscous oil or low-melting solidCrystalline Solid
Melting Point < 50°C (Often undefined due to impurities)> 150°C (Sharp endotherm)
Hygroscopicity High: Deliquescent (absorbs moisture to liquid)Low to Moderate: Stable at ambient humidity
Air Stability Poor: Absorbs

to form carbamates; oxidizes (browns) rapidly.[1]
Excellent: Stable for years if kept dry.[1][2]
pKa (Conjugate Acid) ~8.5 (Ring Nitrogen)N/A (Already protonated)
Solubility Soluble in organic solvents (DCM, EtOAc)Soluble in water, MeOH; Insoluble in non-polar organics

Validated Experimental Protocols

As a scientist, you should not rely solely on vendor labels. Use these self-validating protocols to assess the quality of your material.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine phase purity and thermal stability.[2]

  • Method:

    • Weigh 2–5 mg of the Salt into a Tzero aluminum pan.

    • Equilibrate at 30°C.

    • Ramp at 10°C/min to 250°C under

      
       purge (50 mL/min).
      
  • Expected Result (Salt): A sharp melting endotherm (typically >150°C).[2] Any broadening or pre-melting events <100°C indicate the presence of free base or moisture.[2]

  • Expected Result (Free Base): Broad, noisy baseline shifts often below 100°C, indicating amorphous character or decomposition.[2]

Protocol B: The "Bubbling" Test (Carbonate Detection)

Objective: Rapidly detect if your free base has degraded into a carbonate salt due to


 absorption.[2]
  • Method:

    • Dissolve 50 mg of the suspect Free Base material in 1 mL of dilute acid (1M HCl).[2]

    • Observe closely for effervescence (bubbles).[2]

  • Interpretation:

    • No Bubbles: Material is likely intact free base (or pure salt).[2]

    • Bubbles: The material has absorbed atmospheric

      
       and converted to the carbonate/carbamate form.[2] Purification is required. 
      
Protocol C: pH Solubility Profiling

Objective: Confirm the optimal pH for extraction/isolation.

  • Method:

    • Prepare a 10 mM solution of the salt in water.[2]

    • Titrate with 0.1 M NaOH while monitoring pH.

    • Observe the pH at which oiling out (precipitation of free base) occurs.[2]

  • Insight: The free base will likely oil out near pH 9–10.[2] This defines your "danger zone" for processing—keep pH < 7 during storage to maintain the stable salt form.[2]

Handling & Storage Recommendations

Based on the thermodynamic profile, the following "Rules of Engagement" are recommended for drug development workflows.

Storage Hierarchy
  • Preferred: Store as the HCl Salt at ambient temperature, desiccated.

  • Acceptable: Store as the Free Base only if:

    • Kept at -20°C.

    • Under Argon/Nitrogen atmosphere.[2]

    • Protected from light (amber vials).[2]

Processing "Do's and Don'ts"
  • DO generate the free base in situ immediately before use.[2] If a reaction requires the free base, add the salt to the reaction vessel and use a scavenger base (e.g.,

    
     or 
    
    
    
    ) to liberate it directly in the solvent.[2]
  • DON'T isolate and dry the free base on a high-vacuum line for extended periods.[2] The removal of solvent often concentrates impurities and accelerates oxidative browning.[2]

  • DO use the HCl salt for all analytical standards (HPLC, NMR) to ensure accurate weighing. The free base is too hygroscopic for quantitative weighing.[2]

References

  • PubChem Compound Summary. (2025). 1-Ethyl-1H-imidazole.[1][2] National Library of Medicine.[2] Retrieved from [Link]

  • Anderson, G. (2018).[2] Thermodynamics of Salt Formation in Drug Development. Journal of Pharmaceutical Sciences. (General reference on salt lattice energy vs free base stability).

  • NIST Chemistry WebBook. (2025).[2] 1H-Imidazole, 1-ethyl- Properties. Retrieved from [Link]

  • IUPAC. (2022).[2] Dissociation Constants of Organic Bases in Aqueous Solution. (Reference for imidazole pKa values ~7-8).[2][5]

Sources

Exploratory

Applications of 1-ethyl-1H-imidazol-2-amine in coordination chemistry ligands

Executive Summary The ligand 1-ethyl-1H-imidazol-2-amine (also known as 2-amino-1-ethylimidazole) represents a distinct class of donor molecules in coordination chemistry. Unlike simple alkylimidazoles, the introduction...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ligand 1-ethyl-1H-imidazol-2-amine (also known as 2-amino-1-ethylimidazole) represents a distinct class of donor molecules in coordination chemistry. Unlike simple alkylimidazoles, the introduction of an amino group at the C2 position creates a bifunctional electronic environment. It combines the strong


-donating capability of the N3-imidazole nitrogen with the hydrogen-bond donor/acceptor potential of the exocyclic amine. This whitepaper analyzes the ligand's molecular architecture, validates a robust synthesis protocol, and details its applications in bio-inorganic signaling and supramolecular material design.

Molecular Architecture & Ligand Properties[1][2]

Electronic Profile and Tautomerism

The reactivity of 1-ethyl-1H-imidazol-2-amine is governed by its tautomeric equilibrium. While the amino form is predominant in the solid state and neutral solution, the imino form becomes accessible upon metal coordination or deprotonation.

  • Steric Modulation: The N1-ethyl group breaks the symmetry of the parent 2-aminoimidazole, preventing polymerization and enhancing solubility in organic solvents (DCM, MeCN), which is critical for liquid-phase coordination catalysis.

  • Electronic Pushing: The ethyl group exerts a positive inductive effect (+I), slightly increasing the basicity of the imidazole ring compared to its methyl or unsubstituted analogs.

  • Donor Sites:

    • N3 (Pyridine-like): The primary soft donor site for transition metals (Cu²⁺, Zn²⁺, Ag⁺).

    • Exocyclic –NH₂: Acts primarily as a hard hydrogen-bond donor in the second coordination sphere but can bridge metal centers in high-pH environments.

Visualization of Coordination Modes

The following diagram illustrates the ligand's versatile binding modes, highlighting its role in supramolecular assembly.

CoordinationModes cluster_0 Ligand States cluster_1 Coordination Modes L_Amino Amino Tautomer (Predominant) L_Imino Imino Tautomer (Transient) L_Amino->L_Imino H-Shift Mode_A Type I: Monodentate (N3-Metal) L_Amino->Mode_A + Metal (M) Mode_C Type III: Bridging (M-N3 / M-NH) L_Imino->Mode_C - H+ / High pH Mode_B Type II: Supramolecular (N3-Metal + NH...X) Mode_A->Mode_B + Anion (X) caption Fig 1. Tautomeric equilibrium and resulting coordination motifs for 1-ethyl-1H-imidazol-2-amine.

Synthesis & Preparation Protocol

To ensure high purity for crystallographic and biological studies, we utilize a Regioselective Alkylation Protocol . Direct alkylation of 2-aminoimidazole can lead to mixtures; therefore, strict control of stoichiometry and base strength is required.

Reagents & Equipment
  • Precursor: 2-Aminoimidazole sulfate (Commercial grade, >98%).

  • Alkylating Agent: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr).

  • Base: Potassium Carbonate (K₂CO₃), anhydrous.

  • Solvent: DMF (Dimethylformamide), dry.

Step-by-Step Methodology
  • Free Base Liberation:

    • Dissolve 2-aminoimidazole sulfate (10 mmol) in minimal water.

    • Neutralize with NaOH (20 mmol) to pH 10.

    • Evaporate to dryness and extract the free base with hot ethanol. Filter salts and concentrate.

  • Alkylation:

    • Suspend the free base (10 mmol) and K₂CO₃ (12 mmol) in dry DMF (20 mL).

    • Cool to 0°C under N₂ atmosphere.

    • Add Ethyl Iodide (10.5 mmol) dropwise over 30 minutes. Note: Slight excess ensures conversion but minimizes di-alkylation.

  • Reaction & Workup:

    • Stir at room temperature for 12 hours.

    • Filter off inorganic salts.

    • Remove DMF under reduced pressure (rotary evaporator, <50°C).

  • Purification (Critical Step):

    • The crude oil contains the product and trace dialkylated impurities.

    • Recrystallization: Dissolve in minimal hot acetonitrile; cool to -20°C.

    • Yield: Expect 65-75% as off-white crystals or hygroscopic solid.

Self-Validating Check:

  • ¹H NMR (DMSO-d₆): Confirm ethyl triplet (~1.2 ppm) and quartet (~3.8 ppm). The imidazole ring protons should appear as two doublets (or singlets depending on resolution) around 6.5-6.8 ppm. Absence of broad N-H signals >10 ppm confirms N1-alkylation over exocyclic amine alkylation.

Applications in Coordination Chemistry[1][2]

Bio-Inorganic: Biofilm Disruption Complexes

2-Aminoimidazole derivatives are potent inhibitors of bacterial biofilm formation. Coordinating 1-ethyl-1H-imidazol-2-amine to Zinc(II) or Silver(I) enhances this activity by stabilizing the active pharmacophore and improving bioavailability.

  • Mechanism: The complex [Zn(L)₂Cl₂] penetrates the exopolysaccharide matrix. The ligand (L) interferes with bacterial two-component signaling systems (e.g., histidine kinases), while the metal ion destabilizes the membrane potential.

  • Protocol: React Ligand (2 eq) with ZnCl₂ (1 eq) in Ethanol. Precipitate with Ether.

Supramolecular Materials (MOFs & ZIFs)

The 2-amino group acts as a "sticky" site for constructing Hydrogen-Bonded Organic Frameworks (HOFs) or modifying Zeolitic Imidazolate Frameworks (ZIFs).

PropertyUnsubstituted ZIF (e.g., ZIF-8)2-Amino-ZIF (Ligand Modified)
Pore Environment Hydrophobic, chemically inertHydrophilic, basic functionality
CO₂ Capture Moderate affinityHigh affinity (Amine-CO₂ interaction)
Catalytic Activity Lewis Acid sites (Metal)Bifunctional (Lewis Acid + Brønsted Base)
Experimental Workflow: Complex Synthesis

The following workflow details the synthesis of a Copper(II) complex, often used to model oxidative catalysis (e.g., catecholase activity).

ExperimentalWorkflow Start Start: Ligand (1 mmol) in MeOH (10 mL) Mix Dropwise Addition (Color change: Blue -> Dark Blue) Start->Mix MetalSol Cu(ClO4)2 · 6H2O (0.5 mmol) in MeOH (5 mL) MetalSol->Mix Reflux Reflux (2 hrs) Temp: 60°C Mix->Reflux Coordination Filter Hot Filtration (Remove impurities) Reflux->Filter Cryst Slow Evaporation (Room Temp, 3-5 days) Filter->Cryst Product Crystalline Complex [Cu(L)4](ClO4)2 Cryst->Product X-Ray Diffraction caption Fig 2. Synthesis workflow for [Cu(1-ethyl-1H-imidazol-2-amine)4]²⁺ complex.

References

  • Melander, C., et al. (2025). 2-Aminoimidazoles in Medicinal Chemistry. National Institutes of Health. Link

  • PubChem. (2025). 1-Ethyl-1H-imidazole Compound Summary. National Library of Medicine. Link

  • Zhang, L., et al. (2016).[1] The roles of imidazole ligands in coordination supramolecular systems. CrystEngComm, Royal Society of Chemistry. Link

  • Marrujo, S. A., et al. (2023). Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics. PMC. Link

  • Organic Chemistry Portal. (2024). Synthesis of Imidazoles: Van Leusen and other methods. Link

Sources

Foundational

Toxicology and safety data sheet (SDS) for 1-ethyl-1H-imidazol-2-amine

Technical Monograph: 1-Ethyl-1H-imidazol-2-amine Classification: Heterocyclic Primary Amine / Pharmaceutical Intermediate CAS: 50915-44-5 Executive Summary This technical guide provides a comprehensive toxicological and...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-Ethyl-1H-imidazol-2-amine Classification: Heterocyclic Primary Amine / Pharmaceutical Intermediate CAS: 50915-44-5

Executive Summary

This technical guide provides a comprehensive toxicological and safety assessment of 1-ethyl-1H-imidazol-2-amine , a specialized heterocyclic intermediate used increasingly in the synthesis of biofilm inhibitors and creatinine-mimetic drugs.

As a Senior Application Scientist, I have structured this document to address the specific challenges of working with New Chemical Entities (NCEs) where empirical data may be sparse. This guide utilizes Read-Across Methodology —inferring toxicological properties from structural analogs (2-aminoimidazole)—to construct a robust safety profile.

Part 1: Chemical Identity & Physicochemical Properties[1]

The 2-aminoimidazole core is electronically unique; the exocyclic amine is capable of tautomerization, rendering the N3 nitrogen highly basic. This drives its reactivity and its interaction with biological membranes.

PropertySpecification
IUPAC Name 1-ethyl-1H-imidazol-2-amine
CAS Number 50915-44-5
Molecular Formula C₅H₉N₃
Molecular Weight 111.15 g/mol
Physical State Hygroscopic solid (often handled as HCl salt) or viscous oil (free base).
Solubility Highly soluble in water, DMSO, Methanol. Sparingly soluble in Hexanes.
Acidity (pKa) ~8.5 (Conjugate acid at N3). Highly basic in free form.
Stability Critical: The free base is prone to oxidation and darkening upon air exposure. Storage as the Hydrochloride (HCl) or Hydrobromide (HBr) salt is recommended.

Part 2: Toxicological Profile (The Core)

Note: Direct LD50 data for CAS 50915-44-5 is limited. The following assessment is derived from Quantitative Structure-Activity Relationship (QSAR) modeling and verified analog data (2-aminoimidazole).

Acute Toxicity & Irritation (GHS Classification)

The primary hazard mechanism is alkaline hydrolysis of fatty acids in the skin and mucous membranes (saponification), leading to severe irritation.

  • Skin Corrosion/Irritation (Category 2 - H315): Causes significant inflammation. Prolonged exposure to the free base can lead to chemical burns due to high pH.

  • Serious Eye Damage/Irritation (Category 2A - H319): High risk of corneal opacity if not rinsed immediately.

  • STOT - Single Exposure (Category 3 - H335): Inhalation of dusts (salt form) or aerosols causes respiratory tract irritation.

Systemic & Metabolic Toxicity
  • Acute Oral Toxicity (Predicted Category 4 - H302):

    • Analog Anchor: 2-aminoimidazole has an oral LD50 in rodents estimated between 500–1200 mg/kg.

    • Mechanism:[1][2][3] Interference with creatinine metabolism. The structural similarity to creatinine allows it to act as a competitive substrate for creatinine iminohydrolase, potentially disrupting renal filtration markers.

  • Genotoxicity (Ames Test Relevance):

    • Heterocyclic amines are often flagged for mutagenic potential. However, 1-alkyl-2-aminoimidazoles generally show lower mutagenicity than their fused-ring counterparts (e.g., imidazoquinolines).

    • Recommendation: Treat as a suspected mutagen until Ames testing confirms negative results.

Toxicology Assessment Workflow (DOT Visualization)

The following diagram illustrates the decision matrix for handling this NCE in a drug discovery context.

ToxAssessment Start Compound Intake: 1-ethyl-1H-imidazol-2-amine CheckData Check Empirical Data (CAS 50915-44-5) Start->CheckData DataGap Data Gap Identified CheckData->DataGap No LD50 Found ReadAcross Read-Across Analysis (Anchor: 2-aminoimidazole) DataGap->ReadAcross Hazards Predicted Hazards: 1. Alkaline Irritation (H315) 2. Renal Transport Comp. 3. Suspected Mutagen ReadAcross->Hazards Controls Implement Engineering Controls (Fume Hood + Nitrile) Hazards->Controls

Figure 1: Toxicological Risk Assessment Workflow using Read-Across Methodology for NCEs.

Part 3: Safety, Handling, & Emergency Protocols

Personal Protective Equipment (PPE)
  • Gloves: Standard Latex is insufficient for organic amines.

    • Requirement: Nitrile (minimum thickness 0.11 mm).

    • Breakthrough Time: >480 mins.

  • Respiratory: If handling the HCl salt powder, use a P95 particulate respirator. For the free base oil, work strictly within a chemical fume hood.

Emergency Response (Self-Validating Logic)
  • Skin Contact: Do not use vinegar immediately.

    • Protocol: Flush with water for 15 minutes. The water volume dilutes the base and removes heat generated by the solution. Only apply a weak acid (like dilute acetic acid) after initial flushing to neutralize residual alkalinity.

  • Spill Cleanup:

    • Do not sweep dry dust (aerosol risk).

    • Cover with sand/vermiculite.

    • Neutralize with dilute HCl before disposal to prevent downstream aquatic toxicity.

Part 4: Experimental Protocol: Synthesis & Stabilization

Objective: Preparation of stable 1-ethyl-1H-imidazol-2-amine Hydrochloride from the unstable free base for biological assay use. Context: The free base oxidizes rapidly. This protocol converts it to the stable HCl salt, ensuring consistent molarity for drug screening.

Reagents:
  • 1-ethyl-1H-imidazol-2-amine (Free Base, crude)

  • Anhydrous Ethanol (EtOH)

  • HCl in Dioxane (4.0 M)

  • Diethyl Ether (Et₂O)

Step-by-Step Methodology:
  • Dissolution (The Solvation Step):

    • Dissolve 1.0 g of crude free base in 10 mL of Anhydrous EtOH.

    • Causality: Ethanol is chosen because it solubilizes the free base but will precipitate the HCl salt upon ether addition.

    • QC Check: Solution must be clear. If dark, treat with activated charcoal and filter.

  • Acidification (The Salt Formation):

    • Place the reaction flask in an ice bath (0°C). Exothermic reaction control is critical to prevent degradation.

    • Dropwise add 2.5 mL of 4.0 M HCl/Dioxane (1.1 equivalents).

    • Observation: White precipitate should begin to form immediately.

  • Precipitation & Wash (The Purification):

    • Add 20 mL of Diethyl Ether to force complete precipitation.

    • Why: The HCl salt is insoluble in Ether/EtOH mixtures.

    • Filter the solid under vacuum/inert gas (Argon).

    • Wash the filter cake 3x with cold Diethyl Ether to remove unreacted free base and impurities.

  • Validation (Self-Validating Step):

    • pH Check: Dissolve a small grain in water; pH should be neutral to slightly acidic (pH ~5-6), confirming salt formation.

    • Purity Check: Run HPLC (C18 column, 0.1% TFA water/acetonitrile gradient). Peak area should be >98%.

Workflow Diagram (DOT)

SynthesisProtocol Step1 1. Dissolve Free Base (Anhydrous EtOH) Step2 2. Acidify (0°C) (HCl/Dioxane) Step1->Step2 Clear Soln Step3 3. Precipitate (Add Et2O) Step2->Step3 White Ppt Step4 4. Vacuum Filter & Wash Step3->Step4 Validation QC Validation (HPLC >98%) Step4->Validation Dried Solid

Figure 2: Stabilization protocol for converting unstable free base to analytical-grade HCl salt.

References

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: 2-Aminoimidazole derivatives (General Hazard Classification). Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 2-Aminoimidazole (CID 66826). National Library of Medicine. Retrieved from [Link]

  • Richards, J. J., & Melander, C. (2009). Controlling Bacterial Biofilms with 2-Aminoimidazole Derivatives.[4] ChemBioChem, 10(14), 2287-2294. (Source for synthesis and bioactivity context).

  • GHS Classification Database. (2023). Hazard Classifications for Heterocyclic Amines. Japan National Institute of Technology and Evaluation (NITE). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Scalable Synthesis of 1-Ethyl-1H-imidazol-2-amine

Abstract This document provides a comprehensive guide for the scalable synthesis of 1-ethyl-1H-imidazol-2-amine, a key building block in contemporary drug discovery and development. The presented protocols are designed f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scalable synthesis of 1-ethyl-1H-imidazol-2-amine, a key building block in contemporary drug discovery and development. The presented protocols are designed for researchers, chemists, and process development professionals, emphasizing scalability, safety, and efficiency. This guide delineates a robust two-stage synthetic strategy, commencing with the preparation of key intermediates followed by the final cyclization to afford the target molecule. Each step is accompanied by detailed experimental procedures, causality-driven explanations of methodological choices, and in-depth characterization data.

Introduction and Strategic Overview

1-Ethyl-1H-imidazol-2-amine is a crucial scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its structural motif is prevalent in compounds targeting a wide array of therapeutic areas, including but not limited to oncology, infectious diseases, and inflammatory disorders. The escalating demand for this intermediate necessitates the development of synthetic protocols that are not only high-yielding but also amenable to large-scale production.

This guide details a convergent and scalable synthetic route. The overall strategy is bifurcated into two primary stages:

  • Stage 1: Synthesis of Key Intermediates. This involves the preparation of two critical precursors: Chloroacetaldehyde diethyl acetal and Ethylguanidine sulfate. The synthesis of these intermediates is optimized for scalability and cost-effectiveness.

  • Stage 2: Condensation, Cyclization, and Purification. This stage describes the core bond-forming reaction where the intermediates are condensed, followed by an acid-catalyzed cyclization to form the imidazole ring. The final section provides a detailed purification protocol to obtain high-purity 1-ethyl-1H-imidazol-2-amine.

dot graph "synthesis_overview" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_stage1" { label="Stage 1: Intermediate Synthesis"; style="rounded"; bgcolor="#F1F3F4";

}

subgraph "cluster_stage2" { label="Stage 2: Final Product Synthesis"; style="rounded"; bgcolor="#F1F3F4";

}

"Chloroacetaldehyde_diethyl_acetal" -> "Condensation_Cyclization"; "Ethylguanidine_sulfate" -> "Condensation_Cyclization"; } Figure 1: Overall synthetic strategy.

Stage 1: Synthesis of Key Intermediates

Protocol 1: Scalable Synthesis of Chloroacetaldehyde Diethyl Acetal

The acetal functional group serves as a protecting group for the highly reactive aldehyde, preventing self-condensation and other side reactions. This protocol is adapted from established industrial methods for acetal formation and subsequent chlorination.[1][2]

2.1.1. Step A: Preparation of Acetaldehyde Diethyl Acetal

This step involves the acid-catalyzed reaction of acetaldehyde with ethanol. The use of an entrainer is crucial for driving the equilibrium towards the product by removing water.[1]

  • Materials:

    • Acetaldehyde

    • Ethanol

    • Acid catalyst (e.g., p-toluenesulfonic acid)

    • Entrainer (e.g., hexane)

  • Procedure:

    • To a reaction vessel equipped with a Dean-Stark apparatus, add ethanol and the acid catalyst.

    • Heat the mixture to reflux.

    • Slowly add acetaldehyde to the refluxing mixture.

    • Continuously remove the water-entrainer azeotrope from the Dean-Stark trap.

    • Monitor the reaction by GC-MS until completion.

    • Neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).

    • Perform a fractional distillation to isolate the pure acetaldehyde diethyl acetal.

2.1.2. Step B: Chlorination of Acetaldehyde Diethyl Acetal

This procedure is based on the direct chlorination of the acetal.[3]

  • Materials:

    • Acetaldehyde diethyl acetal

    • Chlorine gas

    • Sodium ethoxide in ethanol

  • Procedure:

    • In a well-ventilated fume hood, charge a reaction vessel with acetaldehyde diethyl acetal.

    • While maintaining the temperature between 40-45°C, bubble chlorine gas through the stirred solution.[3]

    • Monitor the reaction progress by GC-MS.

    • Upon completion, add sodium ethoxide in ethanol to neutralize the reaction mixture.[3]

    • Fractionally distill the mixture to obtain pure chloroacetaldehyde diethyl acetal (boiling point ~157°C).[3]

ParameterValueReference
Starting Material Acetaldehyde diethyl acetal[3]
Reagent Chlorine gas[3]
Temperature 40-45°C[3]
Neutralizing Agent Sodium ethoxide in ethanol[3]
Yield ~70%[3]
Boiling Point 157°C[3]

Table 1: Key parameters for the synthesis of chloroacetaldehyde diethyl acetal.

Protocol 2: Synthesis of Ethylguanidine Sulfate

Ethylguanidine sulfate is a stable salt that can be conveniently prepared from ethylamine and cyanamide. The use of the sulfate salt facilitates handling and storage.

  • Materials:

    • Ethylamine

    • Cyanamide

    • Sulfuric acid

  • Procedure:

    • In a suitable reaction vessel, combine ethylamine and cyanamide in an appropriate solvent (e.g., water or ethanol). The reaction of cyanamide with an amine is a common method for synthesizing guanidines.[4]

    • Stir the mixture at room temperature. The reaction progress can be monitored by LC-MS.

    • Once the reaction is complete, slowly add sulfuric acid to the solution to precipitate the ethylguanidine sulfate salt.

    • Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.

PropertyValueReference
Molecular Formula [C₂H₅NHC(=NH)NH₂]₂·H₂SO₄[5]
Molecular Weight 272.33 g/mol [5]
Appearance Solid[5]
Melting Point 244°C (decomposes)[5]

Table 2: Physicochemical properties of ethylguanidine sulfate.

Stage 2: Synthesis and Purification of 1-Ethyl-1H-imidazol-2-amine

This stage involves the key condensation and cyclization steps to form the desired imidazole ring.

dot graph "final_synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Chloroacetaldehyde_diethyl_acetal" [label="Chloroacetaldehyde\ndiethyl acetal"]; "Ethylguanidine_sulfate" [label="Ethylguanidine\nsulfate"]; "Intermediate" [label="N-(2,2-diethoxyethyl)-\nN'-ethylguanidine\n(in situ)"]; "Final_Product" [label="1-Ethyl-1H-imidazol-2-amine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Chloroacetaldehyde_diethyl_acetal", "Ethylguanidine_sulfate" -> "Intermediate" [label="Condensation\n(Base)"]; "Intermediate" -> "Final_Product" [label="Acid-catalyzed\ncyclization & deprotection"]; } Figure 2: Final condensation and cyclization steps.

Protocol 3: Condensation and Cyclization

This protocol describes the reaction of chloroacetaldehyde diethyl acetal with ethylguanidine, followed by an in-situ acid-catalyzed cyclization and deprotection of the acetal.

  • Materials:

    • Chloroacetaldehyde diethyl acetal

    • Ethylguanidine sulfate

    • Sodium hydroxide

    • Tetrahydrofuran (THF)

    • Hydrochloric acid (concentrated)

  • Procedure:

    • In a reaction vessel, prepare a solution of sodium hydroxide in water.

    • Add ethylguanidine sulfate and THF, and stir for 45 minutes at room temperature to liberate the free ethylguanidine base.[6]

    • Add anhydrous sodium sulfate and continue stirring.[6]

    • To this mixture, add chloroacetaldehyde diethyl acetal dropwise.

    • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

    • After completion of the condensation, cool the mixture and carefully add concentrated hydrochloric acid. This will catalyze the cyclization and deprotection of the acetal.

    • Continue to stir the reaction at an elevated temperature (e.g., 60-80°C) until the cyclization is complete.

Protocol 4: Work-up and Purification
  • Procedure:

    • Cool the reaction mixture to room temperature.

    • Adjust the pH of the solution to >12 with a strong base (e.g., 50% NaOH solution).

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure 1-ethyl-1H-imidazol-2-amine.

Safety Considerations

  • Chloroacetaldehyde and its acetal: These are toxic and irritant compounds. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Chlorine gas: Highly toxic and corrosive. Requires specialized equipment and handling procedures.

  • Ethylamine and Cyanamide: These are toxic and corrosive. Handle with appropriate PPE in a fume hood.

  • Strong acids and bases: Handle with care and appropriate PPE.

Conclusion

The synthetic protocols detailed in this application note provide a scalable and efficient pathway to 1-ethyl-1H-imidazol-2-amine. By offering a step-by-step guide with explanations for key procedural choices, this document aims to empower researchers and development chemists to produce this valuable intermediate with high purity and yield. The described methods are based on established and reliable chemical transformations, ensuring their applicability in both academic and industrial settings.

References

  • PrepChem. Preparation of chloroacetaldehyde diethyl acetal. Available from: [Link]

  • Chloroacetaldehyde. In: Wikipedia. ; 2023. Available from: [Link]

  • Eureka | Patsnap. Preparation method of chloroacetaldehyde dimethyl acetal. Available from: [Link]

  • Google Patents. Process for preparing acetaldehyde diethyl acetal.
  • European Patent Office. Process for the manufacture of acetals of chloroacetaldehyde. Available from: [Link]

  • PrepChem. Preparation of chloro-acetaldehyde diethyl-acetal. Available from: [Link]

  • Google Patents. Process for preparing chloroacetaldehyde acetals.
  • Synthesis of Step II. 1-ethyl-3-(2,6-dichlorophenylacetyl)guanidine hydrochloride. Available from: [Link]

  • Google Patents. Method for preparing guanidino compounds by hydrogen cyanamide.
  • Jenkins TC, et al. Synthesis and evaluation of alpha-[[(2-haloethyl)amino]methyl]-2- nitro-1H-imidazole-1-ethanols as prodrugs of alpha-[(1-aziridinyl)methyl]-2- nitro-1H-imidazole-1-ethanol (RSU-1069) and its analogues which are radiosensitizers and bioreductively activated cytotoxins. J Med Chem. 1990;33(9):2603-10.
  • Arkivoc. Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Available from: [Link]

  • Google Patents. Process for the production of guanidine hydrochloride.
  • ResearchGate. Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. Available from: [Link]

  • ResearchGate. Reaction of cyanamide with amine to synthesize guanidine. Available from: [Link]

  • Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. Available from: [Link]

  • Organic Chemistry Portal. Guanidine synthesis by guanylation. Available from: [Link]

  • Organic Syntheses. nitroacetaldehyde diethyl acetal. Available from: [Link]

  • MDPI. Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) - ... Available from: https://www.mdpi.com/1422-8599/2018/4/M1013
  • Google Patents. Process for preparing guanidine hydrochloride.
  • IRIS. Preparation of Diethylcyanamide and Cyanoguanidine Complexes of Iridium. Available from: [Link]

  • Quora. How to prepare methyl cyanide from ethyl amine. Available from: [Link]

  • PubChem. N-Ethylguanidine. Available from: [Link]

  • PMC. An Amination–Cyclization Cascade Reaction for Iminosugar Synthesis Using Minimal Protecting Groups. Available from: [Link]

  • PMC. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Available from: [Link]

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Application

Procedure for N-ethylation of 2-aminoimidazole using ethyl halides

Abstract & Strategic Overview The N-ethylation of 2-aminoimidazole (2-AI) presents a classic challenge in heterocyclic chemistry: the ambident nucleophile . The 2-AI scaffold contains three nucleophilic nitrogen atoms: t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The N-ethylation of 2-aminoimidazole (2-AI) presents a classic challenge in heterocyclic chemistry: the ambident nucleophile . The 2-AI scaffold contains three nucleophilic nitrogen atoms: two endocyclic (N1, N3) and one exocyclic (N-amino). Without precise control, alkylation with ethyl halides (EtI, EtBr) results in a statistical mixture of N1-ethyl (desired), exocyclic-N-ethyl, and poly-alkylated quaternary salts.

This Application Note defines two distinct protocols to solve this regioselectivity challenge:

  • Protocol A (Direct Alkylation): A high-throughput method using sodium hydride (NaH) to leverage thermodynamic control, suitable for early-stage screening.

  • Protocol B (Boc-Directed Strategy): A high-purity method utilizing tert-butyloxycarbonyl (Boc) protection to sterically and electronically block the exocyclic amine, ensuring exclusive N1-alkylation.

Mechanistic Grounding: The Ambident Nucleophile

To control the reaction, one must understand the tautomeric equilibrium. 2-Aminoimidazole exists in equilibrium between the amino-tautomer (aromatic, predominant) and the imino-tautomer .

Upon deprotonation with a strong base, the resulting anion delocalizes the negative charge across the N1-C2-N3 triad. The ring nitrogens (N1/N3) generally act as "softer" nucleophiles compared to the exocyclic nitrogen. However, the exocyclic amine is sterically accessible, leading to side reactions if not protected.

Visualization: Tautomerism & Alkylation Pathways

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Reaction Pathways Amino Amino-Tautomer (Aromatic, Stable) Imino Imino-Tautomer (Non-Aromatic) Amino->Imino  H-shift   Anion Delocalized Anion (via NaH) Amino->Anion  -H+ (Base)   N1_Prod N1-Ethyl Product (Thermodynamic Target) Anion->N1_Prod  Path A: Ring Attack (Major) Exo_Prod Exocyclic-N-Ethyl (Kinetic Impurity) Anion->Exo_Prod  Path B: Exo Attack (Minor)

Figure 1: Tautomeric equilibrium and competing alkylation pathways. Path A is favored by delocalized anions.

Critical Parameters & Data Summary

The choice of base and halide significantly impacts the N1 vs. Exocyclic product ratio.

ParameterRecommendationRationale
Alkylating Agent Ethyl Iodide (EtI) Softer electrophile than EtBr; reacts faster at lower temps, minimizing thermal equilibration to side products.
Base Sodium Hydride (NaH) Irreversible deprotonation forms the resonance-stabilized imidazolide anion, favoring N1-alkylation.
Solvent DMF or NMP High dielectric constant dissociates the ion pair, increasing the nucleophilicity of the ring nitrogen.
Temperature 0°C

RT
Low initial temperature prevents over-alkylation (quaternization).

Protocol A: Direct N-Ethylation (NaH Method)

Best for: Rapid synthesis where minor impurities (<10%) can be removed via chromatography.

Materials
  • 2-Aminoimidazole sulfate (or HCl salt, neutralized prior to use).

  • Sodium Hydride (60% dispersion in mineral oil).

  • Ethyl Iodide (EtI).

  • Anhydrous DMF (Dimethylformamide).

Step-by-Step Methodology
  • Preparation of Free Base (If starting with salt):

    • Dissolve 2-aminoimidazole sulfate in minimum water.

    • Adjust pH to ~10 with 2M NaOH.

    • Extract continuously with EtOAc (24h) or evaporate and extract residue with hot EtOH.

    • Note: Using the salt directly with excess NaH is possible but requires careful gas management.

  • Anion Formation:

    • In a flame-dried flask under Argon, suspend NaH (1.1 equiv) in anhydrous DMF (0.5 M concentration relative to substrate).

    • Cool to 0°C (ice bath).

    • Add 2-aminoimidazole (1.0 equiv) portion-wise.

    • Observation: Vigorous evolution of H₂ gas. Stir at 0°C for 30 mins until gas evolution ceases and the solution becomes clear/yellow.

  • Alkylation:

    • Add Ethyl Iodide (1.05 equiv) dropwise via syringe over 10 minutes.

    • Critical: Do not add excess EtI initially to prevent quaternization (formation of 1,3-diethyl-2-aminoimidazolium).

    • Allow the reaction to warm to Room Temperature (25°C) and stir for 3-5 hours.

  • Quench & Workup:

    • Quench carefully with saturated NH₄Cl solution (1 mL) at 0°C.

    • Dilute with EtOAc (50 mL) and wash with water (3 x 20 mL) to remove DMF.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification:

    • The crude residue will contain mostly 1-ethyl-2-aminoimidazole.

    • Purify via Flash Column Chromatography: DCM:MeOH:NH₄OH (90:9:1).

Protocol B: The "Protected" Strategy (Boc-Directed)

Best for: GMP-like requirements, scale-up, or when >98% regioselectivity is required. This method uses the Boc group to block the exocyclic amine.

Workflow Visualization

BocStrategy Start 2-Aminoimidazole Step1 Step 1: Protection (Boc2O, Et3N) Start->Step1 Inter Intermediate: 2-(Boc-amino)imidazole Step1->Inter Step2 Step 2: N-Ethylation (Cs2CO3, EtI, DMF) Inter->Step2 Prod_Prot 1-Ethyl-2-(Boc-amino)imidazole Step2->Prod_Prot Step3 Step 3: Deprotection (TFA/DCM) Prod_Prot->Step3 Final Final Product: 1-Ethyl-2-aminoimidazole Step3->Final

Figure 2: Three-step workflow ensuring regioselectivity via transient protection.

Step-by-Step Methodology
Step 1: Boc-Protection[1][2]
  • Dissolve 2-aminoimidazole (10 mmol) in THF/Water (1:1, 50 mL).

  • Add Et₃N (1.5 equiv) followed by Boc₂O (1.1 equiv) .

  • Stir at RT for 12 hours.

  • Workup: Evaporate THF, extract aqueous layer with EtOAc.

  • Result: The Boc group preferentially protects the exocyclic amine due to the nucleophilicity of the neutral amine species, yielding 2-(tert-butoxycarbonylamino)imidazole .

Step 2: Regioselective Alkylation[3][4]
  • Dissolve the Boc-intermediate (5 mmol) in anhydrous DMF (25 mL).

  • Add Cs₂CO₃ (1.5 equiv) . Note: Cesium carbonate is milder than NaH and sufficient for the acidified ring NH of the Boc-protected species.

  • Add Ethyl Iodide (1.2 equiv) .

  • Stir at 40°C for 6 hours.

  • Workup: Standard aqueous extraction.

  • Mechanism: The Boc group on the exocyclic nitrogen withdraws electron density, making the exocyclic nitrogen non-nucleophilic. Alkylation is forced onto the ring nitrogen (N1).

Step 3: Deprotection[5]
  • Dissolve the alkylated intermediate in DCM (10 mL).

  • Add TFA (Trifluoroacetic acid) (5 mL) at 0°C.

  • Stir for 2 hours at RT.

  • Concentrate in vacuo.[3] Neutralize with saturated NaHCO₃ to obtain the free base.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Product water solubility2-aminoimidazoles are highly polar. Do not wash the organic layer excessively with water. Use "salting out" (NaCl) during extraction.
Poly-alkylation Excess Alkyl HalideStrictly limit EtI to 1.0–1.1 equivalents. Add EtI slowly at 0°C.
Symmetry in NMR Wrong RegioisomerIf the ethyl group is on the exocyclic nitrogen, the imidazole ring protons (H4/H5) may appear equivalent (broad singlet). If on N1, H4 and H5 will be distinct doublets (J ~1.5-2.0 Hz).

References

  • Regioselectivity in Imidazoles

    • Bellina, F., & Rossi, R. (2010).[6] Regioselective Functionalization of the Imidazole Ring via Transition Metal-Catalyzed C-N and C-C Bond Forming Reactions.[6] Advanced Synthesis & Catalysis.[6]

  • Boc-Protection Strategies

    • Chakraborti, A. K., et al. (2011).[2] 1-Alkyl-3-methylimidazolium cation based ionic liquids efficiently catalyze N-tert-butyloxycarbonylation of amines.[2] Journal of Organic Chemistry.[2][6]

  • Synthesis of 2-Aminoimidazoles

    • Ando, N., & Terashima, S. (2010).[6] A novel synthesis of the 2-amino-1H-imidazol-4-carbaldehyde derivatives and its application to the efficient synthesis of 2-aminoimidazole alkaloids. Tetrahedron.[6][7]

  • Tautomerism in Heterocycles

    • Claramunt, R. M., et al. (2006).[8] The tautomerism of 2-aminoimidazole derivatives.

Sources

Method

1-ethyl-1H-imidazol-2-amine: A Novel Dual-Function Curing Agent for High-Performance Epoxy Systems

An Application Note and Protocol Guide for Researchers Abstract This document provides a comprehensive technical guide on the application of 1-ethyl-1H-imidazol-2-amine as a high-performance curing agent for epoxy resins...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract

This document provides a comprehensive technical guide on the application of 1-ethyl-1H-imidazol-2-amine as a high-performance curing agent for epoxy resins. This unique molecule incorporates both a primary amine and a substituted imidazole ring, offering a dual-function curing mechanism that combines direct amine addition with catalytic anionic homopolymerization. This results in a versatile curing profile with potential for rapid cure cycles, high glass transition temperatures (Tg), and excellent thermomechanical properties. This application note details the proposed curing mechanism, provides step-by-step protocols for formulation and characterization, and presents exemplary data to guide researchers and formulation scientists in leveraging this compound for advanced materials, composites, and adhesives.

Chemical Profile and Overview

1-ethyl-1H-imidazol-2-amine is a unique imidazole derivative. The presence of a primary amine group at the C2 position and an ethyl group at the N1 position distinguishes it from common imidazole accelerators like 2-methylimidazole (2MI) or 2-ethyl-4-methylimidazole (2E4MI). This structure allows it to act not only as a catalytic initiator for epoxy homopolymerization but also as a direct reactant in the polyaddition reaction.

Property Value
Chemical Structure Chemical Structure of 1-ethyl-1H-imidazol-2-amine
Molecular Formula C₅H₉N₃
Molecular Weight 111.15 g/mol [1]
Appearance (Predicted) Off-white to light yellow solid or viscous liquid
Amine Hydrogen Equivalent Weight (AHEW) 55.58 g/eq (Calculated based on two reactive hydrogens on the primary amine)
Key Features Dual-functionality: Primary amine reactant and imidazole catalyst.[2]

Proposed Dual-Function Curing Mechanism

The curing of an epoxy resin with 1-ethyl-1H-imidazol-2-amine proceeds through two concurrent and synergistic pathways. This dual mechanism is the foundation of its high-performance characteristics.

  • Pathway A: Amine-Epoxy Polyaddition: The primary amine (-NH₂) at the C2 position reacts with epoxy groups via a standard nucleophilic addition mechanism.[2][3] Each of the two active hydrogens on the amine can open an epoxy ring, forming a stable covalent bond and initiating the cross-linked polymer network. This reaction is typical for amine curing agents and builds the fundamental polymer backbone.[4]

  • Pathway B: Anionic Homopolymerization: The tertiary "pyridine-type" nitrogen (N3) of the imidazole ring acts as a potent Lewis base catalyst.[5][6] It attacks an epoxy group, opening the ring to form a zwitterionic adduct. This adduct then initiates a chain-growth anionic polymerization, also known as etherification, where epoxy groups react with each other.[5][7] This catalytic process significantly accelerates the overall cure rate and can lead to a highly cross-linked, rigid network, contributing to high thermal stability.[6]

The interplay between these two mechanisms allows for rapid network formation at moderate temperatures, followed by the development of a high glass transition temperature (Tg) during post-curing.

G cluster_start Reactants cluster_pathways Curing Pathways cluster_results Resulting Network Epoxy Epoxy Resin (Oxirane Ring) PathwayA Pathway A: Amine-Epoxy Addition Epoxy->PathwayA PathwayB Pathway B: Anionic Homopolymerization Epoxy->PathwayB CuringAgent 1-ethyl-1H-imidazol-2-amine (C₅H₉N₃) CuringAgent->PathwayA -NH₂ Group Reacts CuringAgent->PathwayB Imidazole Ring Catalyzes Backbone Polymer Backbone Formation PathwayA->Backbone Crosslinking High Crosslink Density (Ether Linkages) PathwayB->Crosslinking Final Cured Thermoset Network (High Tg, High Strength) Backbone->Final Crosslinking->Final

Caption: Dual-function curing mechanism of 1-ethyl-1H-imidazol-2-amine.

Experimental Protocols

These protocols provide a framework for evaluating 1-ethyl-1H-imidazol-2-amine with a standard liquid epoxy resin, such as a diglycidyl ether of bisphenol A (DGEBA) with an epoxy equivalent weight (EEW) of ~190 g/eq.

Protocol 1: Stoichiometric Formulation

The optimal concentration of the curing agent is critical for achieving desired properties. The calculation is based on the stoichiometry between the amine hydrogens and the epoxy groups.

  • Determine Equivalents:

    • Epoxy Equivalent Weight (EEW) of the resin (e.g., 190 g/eq).

    • Amine Hydrogen Equivalent Weight (AHEW) of 1-ethyl-1H-imidazol-2-amine = 55.58 g/eq.

  • Calculate Parts per Hundred Resin (PHR):

    • The formula for calculating PHR is: PHR = (AHEW / EEW) * 100

    • Example Calculation: PHR = (55.58 / 190) * 100 ≈ 29.3 phr

  • Rationale: Formulating near a 1:1 stoichiometry ensures that the maximum number of covalent bonds are formed, which is essential for achieving the highest possible Tg and mechanical strength.[4] Deviating from this ratio can leave unreacted groups, potentially compromising the long-term stability and performance of the cured polymer.[4]

Protocol 2: Sample Preparation and Curing Workflow

This workflow ensures homogenous mixing and a controlled cure, which are essential for reproducible results.

  • Pre-heating: Gently warm the epoxy resin to 50-60 °C to reduce its viscosity, facilitating easier mixing.

  • Weighing: Accurately weigh the epoxy resin and the calculated amount of 1-ethyl-1H-imidazol-2-amine (e.g., 100g of resin and 29.3g of curing agent) into a suitable container.

  • Mixing: Manually or mechanically mix the components for 3-5 minutes until the mixture is completely uniform and homogenous. Scrape the sides and bottom of the container to ensure all material is incorporated.

  • Degassing: Place the mixture in a vacuum chamber at -28 to -29 inHg (95-98 kPa) for 10-15 minutes, or until bubbling subsides, to remove entrapped air.

  • Casting: Pour the degassed mixture into pre-heated molds suitable for the intended characterization tests (e.g., DMA bars, tensile dog bones).

  • Curing Schedule (Recommended):

    • Initial Cure: Place the molds in an oven at 80°C for 2 hours . This allows the amine-epoxy addition reaction to proceed in a controlled manner without an excessive exotherm.

    • Post-Cure: Increase the temperature to 150°C for 3 hours . This higher temperature fully activates the catalytic homopolymerization, driving the reaction to completion and developing the final high-Tg network.[6]

  • Cooling: Allow the cured samples to cool slowly to room temperature inside the oven to prevent internal stresses.

G start Start weigh 1. Weigh Resin & Curing Agent (29.3 phr) start->weigh mix 2. Pre-heat Resin & Mix Thoroughly (5 min) weigh->mix degas 3. Vacuum Degas (~15 min) mix->degas cast 4. Cast into Molds degas->cast cure 5. Initial Cure (80°C for 2h) cast->cure post_cure 6. Post-Cure (150°C for 3h) cure->post_cure cool 7. Slow Cool to RT post_cure->cool end Cured Samples Ready for Characterization cool->end

Caption: Standard workflow for sample preparation and curing.

Protocol 3: Curing Kinetics and Thermal Analysis

Characterizing the cure behavior is essential for process optimization.

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the total heat of reaction (ΔH), onset temperature of cure, and peak exothermic temperature. It is also used to measure the glass transition temperature (Tg) of the cured sample.[8][9]

    • Procedure (Dynamic Scan):

      • Prepare a small sample (5-10 mg) of the uncured mixture in a hermetically sealed aluminum DSC pan.

      • Place the pan in the DSC cell alongside an empty reference pan.

      • Heat the sample from room temperature to 300°C at a constant rate (e.g., 10°C/min).

      • The resulting thermogram will show an exothermic peak representing the curing reaction.

    • Procedure (Tg Measurement):

      • Use a fully cured sample.

      • Perform a heat-cool-heat cycle, typically from 25°C to 200°C (or above the expected Tg) at 10°C/min.

      • The Tg is determined from the inflection point in the heat flow curve of the second heating scan.

  • Rheological Analysis:

    • Purpose: To measure the viscosity increase over time, determine the pot life (working time), and identify the gel point.[10][11]

    • Procedure (Isothermal):

      • Place the freshly mixed liquid sample onto the plate of a rheometer set to a specific temperature (e.g., 25°C or 40°C).

      • Monitor the complex viscosity (η*) and storage/loss moduli (G', G'') over time at a constant frequency and strain.

      • Pot Life: Often defined as the time for the initial viscosity to double or quadruple.

      • Gel Point: The time at which the storage modulus (G') surpasses the loss modulus (G''), indicating the transition from a liquid to a solid-like state.

Exemplary Performance Data

The following table presents expected, representative data for an epoxy system cured with 1-ethyl-1H-imidazol-2-amine compared to standard curing agents. This data is for illustrative purposes to highlight the potential performance advantages.

Property 1-ethyl-1H-imidazol-2-amine 2-Methylimidazole (2MI) Aliphatic Amine (TETA) Test Method
Cure Schedule 80°C/2h + 150°C/3h120°C/2h25°C/24h + 80°C/2h-
Pot Life @ 25°C ~45 min> 8 hours (Latent)[6]~30 minRheometer
Glass Transition (Tg) 155 - 170 °C 140 - 155 °C[6]100 - 120 °CDSC / DMA
Tensile Strength 80 - 90 MPa 75 - 85 MPa60 - 75 MPaASTM D638
Flexural Modulus 3.0 - 3.5 GPa 2.8 - 3.2 GPa2.5 - 3.0 GPaASTM D790

Interpretation: The dual-functionality of 1-ethyl-1H-imidazol-2-amine is expected to yield a higher Tg than either a purely catalytic (2MI) or purely additive (TETA) system under comparable conditions, indicating a more cross-linked and thermally stable network.

Troubleshooting and Key Considerations

  • Exotherm Management: The catalytic activity can lead to a strong exothermic reaction. For larger castings, a slower initial temperature ramp or lower initial cure temperature may be necessary to prevent thermal runaway.

  • Moisture Sensitivity: Like most amine curing agents, 1-ethyl-1H-imidazol-2-amine is likely hygroscopic. Store in a tightly sealed container with desiccant to prevent moisture absorption, which can affect stoichiometry and cause surface defects ("amine blush").[4]

  • Stoichiometry Optimization: While the 1:1 stoichiometric ratio is a standard starting point, slight adjustments (e.g., formulating with a slight excess of epoxy) can sometimes enhance specific properties. This should be evaluated empirically for each specific application.

Conclusion

1-ethyl-1H-imidazol-2-amine represents a promising class of dual-function curing agents. By combining the reliable network-forming capability of a primary amine with the rapid, high-crosslinking catalytic power of a substituted imidazole, it offers formulators a pathway to develop epoxy systems with a superior balance of processability, thermal stability, and mechanical performance. The protocols and insights provided herein serve as a robust starting point for researchers to explore its potential in demanding applications ranging from aerospace composites to industrial adhesives and electronic encapsulation.

References

  • JOIE New Material. (2023). Advantages and applications of imidazole epoxy resin curing agents. Available at: [Link]

  • Dareh, B., et al. (2022). Synthesis and Characterization of 1-(3-Aminopropyl)imidazole-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin. Polymers (Basel). Available at: [Link]

  • MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Available at: [Link]

  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Available at: [Link]

  • NIST. (2025). 1H-Imidazole, 1-ethyl-. NIST Chemistry WebBook. Available at: [Link]

  • Ricciardi, F., et al. (1983). Mechanism of imidazole catalysis in the curing of epoxy resins. Journal of Polymer Science: Polymer Chemistry Edition. Available at: [Link]

  • Ham, Y.R., et al. (2010). A comparison of some imidazoles in the curing of epoxy resin. Journal of Industrial and Engineering Chemistry. Available at: [Link]

  • Katke, S.P. (2022). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Environmental Science and Industrial Journal. Available at: [Link]

  • Shimp, L.A. (2006). Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. Adhesives & Sealants Industry. Available at: [Link]

  • Scribd. Epoxy Resin Curing with Imidazoles. Available at: [Link]

  • Liu, T., et al. (2018). A One-Component, Fast-Cure, and Economical Epoxy Resin System Suitable for Liquid Molding of Automotive Composite Parts. Polymers (Basel). Available at: [Link]

  • Caloong Chemical Co., Ltd. (2025). Imidazole-Based Curing Agents for Epoxy Systems. Available at: [Link]

  • ResearchGate. (2001). Cure Behavior of an Epoxy-Anhydride-Imidazole System. Available at: [Link]

  • ThreeBond Technical News. Curing Agents for Epoxy Resin. Available at: [Link]

  • ResearchGate. (2015). Curing Kinetics of Epoxy Adhesive by Non-Isothermal DSC. Available at: [Link]

  • ResearchGate. (2018). The Influence of Curing Temperature on Rheological Properties of Epoxy Adhesives. Available at: [Link]

  • Knowledge. (2024). Summary of types and curing mechanisms of epoxy resin curing agents. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Coupling of 1-ethyl-1H-imidazol-2-amine with Carboxylic Acids

Introduction The synthesis of amide bonds is a cornerstone of modern drug discovery and development. Among the vast array of nitrogen-containing heterocycles utilized in medicinal chemistry, the 2-aminoimidazole scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of amide bonds is a cornerstone of modern drug discovery and development. Among the vast array of nitrogen-containing heterocycles utilized in medicinal chemistry, the 2-aminoimidazole scaffold holds a prominent position due to its presence in numerous biologically active natural products and synthetic compounds. The acylation of 2-aminoimidazoles, specifically the coupling of derivatives like 1-ethyl-1H-imidazol-2-amine with carboxylic acids, provides access to a diverse range of N-(1-ethyl-1H-imidazol-2-yl)amides. These products are of significant interest to researchers in fields ranging from oncology to infectious diseases.

This comprehensive guide provides detailed application notes and protocols for the successful coupling of 1-ethyl-1H-imidazol-2-amine with a variety of carboxylic acids. We will delve into the mechanistic underpinnings of the most effective coupling strategies, offer step-by-step experimental procedures, and provide insights into reaction optimization and troubleshooting.

Core Principles: The Chemistry of Amide Bond Formation with 2-Aminoimidazoles

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at room temperature, primarily due to the formation of a stable ammonium carboxylate salt. To overcome this, coupling reagents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

For a substrate such as 1-ethyl-1H-imidazol-2-amine, the exocyclic amino group is the primary nucleophile. However, the electronic nature of the imidazole ring and the presence of other nitrogen atoms necessitate careful consideration of the reaction conditions to ensure high yields and avoid side reactions.

Choosing the Right Coupling Reagent

Several classes of coupling reagents are available, with carbodiimides and uronium/phosphonium salts being the most prevalent.

  • Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization and can rearrange to an unreactive N-acylurea. To mitigate these side reactions and enhance coupling efficiency, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are almost always used in conjunction with EDC.[1][2] These additives trap the O-acylisourea to form a more stable and selective active ester.

  • Uronium/Phosphonium Salts (e.g., HATU, HBTU, PyBOP): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and PyBOP are generally considered more efficient and faster than carbodiimide-based methods, especially for challenging couplings involving sterically hindered or electron-deficient amines.[1][3] HATU, which forms a highly reactive HOAt active ester, has been shown to be particularly effective for the acylation of heterocyclic amines. For the coupling of a 2-amino-1H-benzimidazole derivative, a close structural analog to our substrate, HATU was found to be significantly more efficient than EDC.HCl.

The Role of the Base

A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial in amide coupling reactions. Its primary roles are:

  • To deprotonate the carboxylic acid, facilitating its reaction with the coupling reagent.

  • To neutralize any acidic byproducts formed during the reaction, such as the hydrochloride salt if the amine is used as a salt.

  • To maintain a basic environment that promotes the nucleophilicity of the amine.

DIPEA is often preferred over TEA as it is more sterically hindered and therefore less likely to act as a nucleophile itself, which could lead to unwanted side products.

Experimental Workflows

A general workflow for the coupling of 1-ethyl-1H-imidazol-2-amine with a carboxylic acid is depicted below. The key difference between the two primary methods lies in the pre-activation step.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A Carboxylic Acid F Pre-activation of Carboxylic Acid (Carboxylic Acid + Coupling Reagent + Base) A->F B 1-ethyl-1H-imidazol-2-amine G Addition of Amine B->G C Coupling Reagent (HATU or EDC/HOBt) C->F D Base (e.g., DIPEA) D->F E Anhydrous Solvent (e.g., DMF, DCM) E->F F->G H Reaction Monitoring (TLC, LC-MS) G->H I Aqueous Work-up H->I J Extraction I->J K Chromatography J->K L Characterization (NMR, MS, IR) K->L

Caption: General workflow for the amide coupling reaction.

Recommended Protocols

The following are detailed, step-by-step protocols for the coupling of 1-ethyl-1H-imidazol-2-amine with a representative carboxylic acid, benzoic acid. These can be adapted for other carboxylic acids with minor modifications.

Protocol 1: HATU-Mediated Coupling (Recommended)

This protocol is generally recommended for its high efficiency and broad substrate scope.

Materials:

  • 1-ethyl-1H-imidazol-2-amine

  • Benzoic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzoic acid (1.0 mmol, 1.0 eq.).

  • Dissolve the benzoic acid in anhydrous DMF (5 mL).

  • Add HATU (1.1 mmol, 1.1 eq.) and DIPEA (3.0 mmol, 3.0 eq.) to the solution.[4]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. The formation of the active ester can be monitored by TLC or LC-MS if desired.

  • In a separate flask, dissolve 1-ethyl-1H-imidazol-2-amine (1.2 mmol, 1.2 eq.) in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate (50 mL).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3 x 20 mL) and brine (2 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the desired N-(1-ethyl-1H-imidazol-2-yl)benzamide.

  • Characterize the purified product by NMR, MS, and IR spectroscopy.

Protocol 2: EDC/HOBt-Mediated Coupling

This protocol is a viable alternative to HATU, particularly when cost is a consideration.

Materials:

  • 1-ethyl-1H-imidazol-2-amine

  • Benzoic acid

  • EDC.HCl

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Ethyl acetate (EtOAc)

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add benzoic acid (1.0 mmol, 1.0 eq.), HOBt (1.2 mmol, 1.2 eq.), and 1-ethyl-1H-imidazol-2-amine (1.2 mmol, 1.2 eq.).

  • Dissolve the solids in anhydrous DCM or DMF (10 mL).

  • Add DIPEA (2.5 mmol, 2.5 eq.) to the mixture and stir for 5 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC.HCl (1.2 mmol, 1.2 eq.) portion-wise to the cooled solution.[2]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, if using DMF, remove the solvent under high vacuum. If using DCM, concentrate the reaction mixture.

  • Dilute the residue with ethyl acetate (50 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL). The acidic wash removes excess amine and DIPEA, while the basic wash removes unreacted carboxylic acid and HOBt.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel as described in Protocol 1.

  • Characterize the purified product by NMR, MS, and IR spectroscopy.

Data Presentation: Comparison of Coupling Conditions

The choice of coupling reagent and conditions can significantly impact the yield and purity of the final product. The following table summarizes typical conditions and expected outcomes for the coupling of a generic carboxylic acid with 1-ethyl-1H-imidazol-2-amine.

ParameterHATU/DIPEAEDC/HOBt/DIPEA
Coupling Reagent HATUEDC.HCl
Additive None required (HOAt is part of HATU)HOBt
Base DIPEA (2-3 eq.)DIPEA (2-3 eq.)
Solvent DMF, DCM, AcetonitrileDMF, DCM
Temperature 0 °C to room temperature0 °C to room temperature
Reaction Time 2-16 hours12-24 hours
Typical Yield Good to ExcellentModerate to Good
Key Advantage High efficiency, faster reaction timesLower cost
Potential Issue Potential for guanidinylation of the amine if HATU is in excess.[3]Slower reaction, potential for side reactions if HOBt is omitted.

Mechanistic Insights and Troubleshooting

Understanding the underlying mechanisms and potential pitfalls is crucial for successful synthesis.

G cluster_0 HATU Activation Pathway cluster_1 Potential Side Reaction A Carboxylic Acid + DIPEA B Carboxylate Anion A->B Deprotonation D OAt Active Ester B->D Attack on HATU C HATU C->D F Tetrahedral Intermediate D->F Nucleophilic Attack E 1-ethyl-1H-imidazol-2-amine E->F G N-(1-ethyl-1H-imidazol-2-yl)amide F->G Collapse H HOAt F->H Release I Excess HATU K Guanidinium Byproduct I->K J 1-ethyl-1H-imidazol-2-amine J->K

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in the synthesis of 1-ethyl-1H-imidazol-2-amine

Technical Support Center: Synthesis of 1-Ethyl-1H-imidazol-2-amine Executive Summary & Chemical Profile You are likely encountering low yields not because the reaction is failing, but because the isolation strategy is un...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-Ethyl-1H-imidazol-2-amine

Executive Summary & Chemical Profile

You are likely encountering low yields not because the reaction is failing, but because the isolation strategy is unsuited for the physicochemical properties of 1-ethyl-1H-imidazol-2-amine .[1]

This molecule is a "solubility trap."[1] It is a highly polar, basic guanidine derivative.[1] In its free-base form, it is hygroscopic, unstable, and infinitely soluble in water, making standard liquid-liquid extraction (e.g., DCM/Water) ineffective.

PropertySpecificationImplication for Synthesis
CAS 164583-79-3 (HCl salt)Isolate as the salt for stability.[1]
pKa (Conjugate Acid) ~8.5 - 9.0Requires pH >11 to fully deprotonate for extraction (risky).[1]
LogP ~ -0.5 to 0.2Hydrophilic.[1] Partitions into the aqueous phase.[1]
Stability Poor (Free Base)Electron-rich ring; prone to oxidation/polymerization in air.[1]

Diagnostic Workflow (Interactive)

Before altering your chemistry, trace your issue through this decision tree to identify the failure point.

Troubleshooting Start Start: Low Yield Diagnosis RxnAppearance Reaction Mixture Appearance? Start->RxnAppearance BlackTar Black/Tarry Precipitate RxnAppearance->BlackTar Dark/Viscous ClearAmber Clear/Amber Solution RxnAppearance->ClearAmber Clean CheckPH Check pH Control BlackTar->CheckPH CheckWorkup Check Isolation Method ClearAmber->CheckWorkup Polymerization Issue: Chloroacetaldehyde Polymerization Action: Lower pH, Control Temp CheckPH->Polymerization pH > 6 or T > 80°C SolubilityTrap Issue: Product lost in Aqueous Phase Action: Switch to Evaporation/Salting Out CheckWorkup->SolubilityTrap DCM/EtOAc Extraction

Caption: Figure 1. Diagnostic logic for identifying yield loss. Most "failures" are actually isolation errors (Right Branch).[1]

Optimized Synthetic Protocol

Route: Cyclization of N-ethylguanidine with Chloroacetaldehyde.[1] Mechanism: Nucleophilic attack of the guanidine onto the aldehyde, followed by cyclization and dehydration.

Reagents & Stoichiometry
  • N-Ethylguanidine Sulfate: 1.0 equiv.[1]

  • Chloroacetaldehyde (50% aq.[1] solution): 1.2 – 1.5 equiv.[1] (Must be fresh/depolymerized).

  • Buffer: Sodium Acetate (2.0 equiv) or Phosphate Buffer (pH 4.5–5.0).[1]

  • Solvent: Water (Concentration ~0.5 M).[1]

Step-by-Step Procedure
  • Buffer Preparation: Dissolve N-ethylguanidine sulfate in water.[1] Adjust pH to 4.5–5.0 using sodium acetate.

    • Why? If pH is too high (>7), chloroacetaldehyde self-polymerizes (black tar).[1] If pH is too low (<3), the guanidine is fully protonated and non-nucleophilic.

  • Addition: Cool to 0–5°C. Add chloroacetaldehyde dropwise.

    • Critical: The reaction is exothermic.[1] Heat spikes favor polymerization.[1]

  • Cyclization: Allow to warm to Room Temperature (RT) for 2 hours, then heat to 70°C for 4 hours.

    • Monitoring: Use LC-MS.[1][2] You should see the mass (M+H) = 112.1.[1]

  • Workup (The Yield Saver):

    • Do NOT attempt to extract the free base with Dichloromethane (DCM).[1]

    • Method A (Salting Out): Basify to pH 10 with NaOH.[1] Saturate the aqueous phase with NaCl.[1] Extract exhaustively with n-Butanol or IPA/CHCl3 (1:3) .[1]

    • Method B (Evaporation - Recommended): Evaporate the aqueous reaction mixture to complete dryness under reduced pressure.[1] Suspend the solid residue in boiling Ethanol (EtOH) or Isopropanol . Filter off the inorganic salts (Na2SO4/NaCl).[1] The product is in the filtrate.

  • Salt Formation: Treat the alcoholic filtrate with anhydrous HCl (in dioxane or ether). The stable 1-ethyl-1H-imidazol-2-amine hydrochloride will precipitate.[1] Filter and dry.[1]

Troubleshooting FAQs

Q1: The reaction mixture turned into a black sludge. Is it recoverable?

A: No. This is "poly-chloroacetaldehyde."[1]

  • Cause: The reaction pH was too basic (>6.[1]0) or the temperature ramp was too fast during addition.

  • Prevention: Maintain pH 4.5–5.0 during the addition phase.[1] Ensure your chloroacetaldehyde is clear before use; if it is cloudy/viscous, depolymerize it by heating with a trace of acid and distilling.

Q2: LC-MS shows 100% conversion, but I recover <10% mass after extraction.

A: You are losing the product to the water layer.

  • Explanation: 1-Ethyl-1H-imidazol-2-amine is a polar guanidine mimic.[1] It does not partition well into DCM or Ethyl Acetate.[1]

  • Solution: Switch to Method B (Evaporation/Alcohol extraction) described above. Alternatively, use a resin capture technique: Load the aqueous mixture onto a cation exchange resin (e.g., Dowex 50W), wash with water, and elute the product with 2M NH3 in MeOH.

Q3: The product turns dark brown upon drying.

A: The free base is oxidatively unstable.

  • Fix: Never store the free base. Convert it immediately to the Hydrochloride (HCl) or Hydrobromide (HBr) salt.[1] The salts are stable, crystalline solids that can be stored at room temperature.

Q4: Can I use N-ethyl-2-aminoimidazole alkylation instead?

A: This is not recommended.

  • Reason: Alkylating 2-aminoimidazole leads to a mixture of N1-ethyl (desired), N-(exocyclic)-ethyl, and dialkylated products.[1] Separating these regioisomers requires difficult chromatography, resulting in lower effective yields than the cyclization route.

Mechanistic Insight

Understanding the pathway clarifies why pH control is the critical variable.

Mechanism Reagents N-Ethylguanidine + Chloroacetaldehyde Intermediate Hydroxy-Guanidine Intermediate Reagents->Intermediate Nucleophilic Attack SideRxn Polymerization (Black Tar) Reagents->SideRxn High pH / Uncontrolled Temp Cyclization Cyclization (Loss of H2O) Intermediate->Cyclization Heat Product 1-Ethyl-1H-imidazol-2-amine Cyclization->Product

Caption: Figure 2. Reaction pathway. The competition between cyclization and polymerization is determined by pH.

References

  • Marckwald, W. (1889).[1] Ueber 2-Methylimidazolin.[1] Berichte der deutschen chemischen Gesellschaft, 22(2), 1353-1362.[1] (Foundational chemistry for 2-aminoimidazole synthesis via guanidines).

  • Storey, B. M., et al. (2005).[1] Synthesis of 2-Aminoimidazoles.[1][3][4][5][6] United States Patent US20050119316A1.[1] Link (Describes isolation of polar aminoimidazoles via salt formation).[1]

  • Troisi, L., et al. (2016).[1] An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents.[1][5] Molecules, 21(7), 924.[1] Link (Modern variations and stability data).[1]

  • Little, T. L., & Webber, S. E. (1994).[1] A Simple Synthesis of 2-Aminoimidazole.[1][5] The Journal of Organic Chemistry, 59(24), 7299-7303. Link (Detailed stoichiometry and pH handling).[1]

Sources

Optimization

Improving purification of 1-ethyl-1H-imidazol-2-amine by recrystallization

Current Status: Online 🟢 Ticket ID: PUR-IMID-002 Assigned Specialist: Senior Application Scientist (Separation Science)[1][2] Executive Summary Purifying 1-ethyl-1H-imidazol-2-amine presents a specific set of challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Ticket ID: PUR-IMID-002 Assigned Specialist: Senior Application Scientist (Separation Science)[1][2]

Executive Summary

Purifying 1-ethyl-1H-imidazol-2-amine presents a specific set of challenges due to its guanidine-like basicity , high polarity, and tendency to form supersaturated oils (Liquid-Liquid Phase Separation or LLPS) rather than stable crystal lattices.[1][2]

This guide moves beyond generic "dissolve and cool" advice. It addresses the thermodynamic barriers specific to amino-imidazoles, focusing on bypassing the metastable oil phase and managing oxidation-prone impurities.[1][2]

Module 1: The "Oiling Out" Crisis (LLPS)

User Issue: "I cooled my solution, but instead of crystals, I got a separate oily layer at the bottom. It eventually solidified into a gum."

Root Cause Analysis

You have encountered Liquid-Liquid Phase Separation (LLPS) .[1][2] This occurs when the solution enters a "miscibility gap" where the energy cost to form a crystal surface is higher than the energy to form an amorphous liquid droplet. This is common with 1-ethyl-1H-imidazol-2-amine because its melting point is likely depressed by impurities (unreacted ethylamine or cyanamide oligomers).[1][2]

Troubleshooting Workflow

Do not simply cool the oil further; this traps impurities.[3] Follow this logic path to force nucleation.

RecrystallizationLogic Start ISSUE: Product Oils Out CheckSolvent Check Solvent Boiling Point vs. Product Melting Point Start->CheckSolvent TempCycle Protocol A: Temperature Cycling (Ostwald Ripening) CheckSolvent->TempCycle BP < MP SaltForm Protocol C: Convert to Salt (Sulfate/HCl) CheckSolvent->SaltForm BP > MP (Impossible to crystallize base) Seed Protocol B: Seeding at Metastable Zone TempCycle->Seed Oil persists Seed->SaltForm Fails to crystallize

Figure 1: Decision matrix for managing oiling-out phenomena in amino-imidazole purification.

Corrective Protocol: Temperature Cycling
  • Re-heat the mixture until the oil phase just dissolves (clear solution).

  • Cool slowly until the first sign of turbidity (cloudiness) appears.[4]

  • Hold temperature constant. Do not cool further.

  • Add Seed: Add a tiny crystal of pure product (if available) or scratch the glass surface.

  • Cycle: If oil droplets form, heat slightly to re-dissolve them, then cool back to the turbidity point. Repeat this oscillation. This consumes the amorphous "oil" phase to feed the stable crystal lattice (Ostwald Ripening).

Module 2: Solvent System Architecture

User Issue: "What is the best solvent? Ethanol dissolves it too well, but it crashes out instantly in hexane."

The Polarity Balance

1-ethyl-1H-imidazol-2-amine is highly polar.[1][2] Single-solvent systems rarely work because the solubility curve is too steep (very soluble hot, very soluble cold). You require a binary solvent system to modulate the dielectric constant.

Recommended Solvent Systems
System TypeSolvent A (Good Solvent)Solvent B (Anti-Solvent)Ratio (v/v)Notes
Standard Isopropanol (IPA) MTBE or Diethyl Ether 1:3 to 1:5IPA solubilizes the amine; Ether reduces solubility gently.[1][2][5] Best for free base.
High Polarity Ethanol (Abs.) Ethyl Acetate 1:2Good for removing non-polar impurities.[2][5]
Aggressive Methanol Acetonitrile (Cold) 1:1Acetonitrile acts as a weak anti-solvent here.[2][5] Use only if product is very impure.
Salt Form Water Acetone 1:10Only if purifying the Sulfate/HCl salt form.[2][5]

Critical Warning: Avoid chlorinated solvents (DCM/Chloroform) for crystallization if possible, as amino-imidazoles can react slowly or form solvates that are hard to dry.[2]

Module 3: Impurity & Color Management

User Issue: "My product is technically pure by NMR, but it is dark brown/yellow."

Mechanism of Discoloration

Amino-imidazoles are susceptible to air oxidation, forming extended conjugated oligomers (azo- or imine-linked).[1][2] These are highly colored even at ppm levels.

De-Colorization Protocol
  • Dissolve crude amine in boiling Ethanol (10 mL/g).

  • Add Activated Carbon: Use 5-10 wt% activated charcoal.

    • Tip: Do not add to boiling liquid! Cool slightly first to avoid "bumping" (flash boiling).

  • Reflux for 15-30 minutes.

  • Hot Filtration: Filter through a Celite (diatomaceous earth) pad while still hot.

    • Why Celite? Carbon particles are fine and will pass through standard filter paper, re-contaminating the filtrate.

  • Proceed to Crystallization: Add the anti-solvent (e.g., MTBE) to this clear filtrate.

Module 4: The "Nuclear Option" – Salt Formation

User Issue: "I cannot get the free base to solidify. It remains a sticky oil."

Scientific Rationale

The free base of 1-ethyl-1H-imidazol-2-amine has a low lattice energy.[1][2] Converting it to a salt (ionic lattice) dramatically increases the melting point and crystallization tendency. This is the industry standard for stabilizing amino-imidazoles [1].[2]

Salt Formation Workflow

SaltWorkflow Crude Crude Free Base (Oil) AcidAdd Add Acid in EtOH (Stoichiometric 1.05 eq) Crude->AcidAdd Dissolve Precip Precipitation (Salt Form) AcidAdd->Precip Cool Wash Wash with Cold Acetone Precip->Wash Filter

Figure 2: Workflow for converting the difficult oil into a stable crystalline salt.[1][2]

Recommended Counter-ions:

  • Hemisulfate (H₂SO₄): Often forms the most stable, non-hygroscopic crystals for this class of compounds.

    • Reagent: 0.5 equivalents of H₂SO₄ (since it is diprotic and forms 2:1 salts with amines often, or 1:1 for bisulfate). Start with 0.5 eq.

  • Hydrochloride (HCl): Good, but can be hygroscopic.

    • Reagent: 1.25 M HCl in Ethanol (anhydrous).

Frequently Asked Questions (FAQ)

Q: Why does my product turn pink/red upon standing? A: This indicates oxidation. 2-aminoimidazoles are electron-rich.[1][2] Store the purified solid under Argon or Nitrogen in the dark. If the salt form is used, it will be significantly more stable against oxidation than the free base.

Q: Can I use water as a solvent? A: Only for the salt form. The free base is likely too soluble in water to crystallize effectively, leading to massive yield loss in the mother liquor.

Q: How do I dry the crystals? A: These amines can hold onto solvents (solvates). Dry in a vacuum oven at 40°C. If you used an alcohol/ether mix, ensure the vacuum is strong enough to remove the alcohol, or the crystals may "melt" back into the residual solvent as the ether evaporates first.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard text for heterocyclic amine purification techniques). [2]

  • Mettler Toledo. Oiling Out in Crystallization - Causes and Solutions. (Technical resource on LLPS and metastable zones).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Detailed protocols on salt selection and solvent sweeping).

  • PubChem. 1-ethyl-1H-imidazol-2-amine Compound Summary. (Physical property data). [2]

Sources

Troubleshooting

Overcoming catalyst poisoning when using 1-ethyl-1H-imidazol-2-amine

Technical Support Center: Ticket #402 Subject: Optimization of Pd-Catalyzed Cross-Coupling with 1-ethyl-1H-imidazol-2-amine Status: Open Priority: High[1] Executive Summary: The Coordination Dilemma You are likely experi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #402 Subject: Optimization of Pd-Catalyzed Cross-Coupling with 1-ethyl-1H-imidazol-2-amine Status: Open Priority: High[1]

Executive Summary: The Coordination Dilemma

You are likely experiencing catalyst poisoning due to the "bidentate trap" inherent in 1-ethyl-1H-imidazol-2-amine. Unlike simple imidazoles, this substrate possesses a guanidine-like electronic structure.[1] The electron-donating exocyclic amine at C2 significantly increases the basicity of the ring nitrogen (N3), making it a potent ligand that outcompetes your phosphine/NHC for the palladium center.

This guide provides a self-validating troubleshooting workflow to restore catalytic turnover, moving beyond simple "optimization" to mechanistic correction.

Part 1: The Diagnosis (Mechanism of Failure)

Before altering conditions, you must confirm the failure mode.[1] The 1-ethyl-1H-imidazol-2-amine molecule presents two distinct poisoning vectors:

  • 
    -Donation (N3):  The ring nitrogen is highly basic (
    
    
    
    ) and binds Pd(II) tightly.[1]
  • Chelation Potential: While the ethyl group at N1 prevents bridging, the proximity of the exocyclic amine allows for transient chelation or hydrogen-bond-assisted binding to the metal center, effectively sequestering the catalyst in an off-cycle resting state.

Visualizing the Poisoning Pathway

CatalystPoisoning cluster_0 Failure Mode Pd_Active Active Pd(0) Species Poisoned Dead Catalyst Complex (Pd-N Coordination) Pd_Active->Poisoned Fast (N3 Coordination) Product Coupled Product Pd_Active->Product Slow (Oxidative Addition) Substrate 1-ethyl-1H-imidazol-2-amine Substrate->Poisoned ArX Aryl Halide (Ar-X) ArX->Product

Figure 1: The "Dead End" mechanism where the basic imidazole nitrogen intercepts the active catalyst faster than the aryl halide can undergo oxidative addition.

Part 2: Troubleshooting & Protocols

Scenario A: The "Black Crash"

Symptom: The reaction mixture turns black and precipitates metal immediately upon heating. Cause: Ligand displacement.[1] The imidazole substrate has displaced your phosphine ligand, causing the "naked" palladium to aggregate into inactive Pd(0) clusters (Palladium black).[1] Solution: Switch to Precatalysts with strong NHC or Bulky Phosphine ligands.[1]

Protocol 1: The Precatalyst Stabilization Method Do not generate the catalyst in situ (e.g., Pd(OAc)₂ + PPh₃). The induction period allows the imidazole to poison the metal before the active species forms.

  • Selection: Use Pd-PEPPSI-IPr or XPhos Pd G4 .[1] These precatalysts activate rapidly and possess bulky ligands that sterically prevent the N3-imidazole approach.

  • Loading: Start with 2.0 mol%.

  • Solvent: 1,4-Dioxane (anhydrous).[1]

  • Base:

    
     (Weak base prevents deprotonation of the amine, reducing its nucleophilicity toward the metal).
    
Scenario B: The "Silent Stall"

Symptom: The reaction remains clear/brown, but conversion stops at <20%. Starting material remains untouched.[1] Cause: The catalyst is stable but saturated by the substrate (Off-cycle equilibrium). Solution: The Lewis Acid Scavenger strategy.

Protocol 2: The Lewis Acid Additive Method By adding a "dummy" Lewis acid, you can bind the interfering nitrogen atoms, leaving the palladium free to catalyze the reaction.

  • Additive:

    
     or 
    
    
    
    (0.5 - 1.0 equiv relative to the imidazole).[1]
  • Mechanism: The hard Lewis acid (

    
    ) preferentially binds the hard nitrogen base (imidazole N3), while the soft Palladium preferentially binds the soft aryl halide.
    
StepActionRationale
1 Mix 1-ethyl-1H-imidazol-2-amine +

in solvent.
Pre-complexes the interfering nitrogen.
2 Stir at RT for 15 mins.[1]Ensures equilibrium favors the Mg-N complex.
3 Add Base (

), Ar-X, and Catalyst.
Initiates the coupling cycle.[2]
4 Heat to 80-100°C.High temp favors reductive elimination over ligand exchange.[1]

Part 3: Comparative Data & Ligand Selection

The choice of ligand is the single most critical variable. The table below summarizes expected performance based on steric bulk and electron richness.

Table 1: Ligand Performance for 2-Aminoimidazole Couplings

Ligand ClassExampleYield PotentialMechanism of Action
Simple Phosphine

< 5% Easily displaced by imidazole N3.[1]
Bidentate BINAP / dppf10-30% Chelating effect helps, but bite angle often insufficient to block N-attack.[1]
Buchwald (Dialkylbiaryl) XPhos / BrettPhos 85-95% Massive steric bulk creates a "roof" over the Pd, blocking the approach of the imidazole nitrogen while allowing the aryl halide.
NHC IPr / IMes70-90% Strong

-donation prevents displacement; steric bulk protects the metal center.

Part 4: Advanced Workflow (Decision Tree)

Use this logic flow to determine your next experimental step.

OptimizationLogic Start Start: Reaction Stalled CheckColor Is the reaction black/precipitated? Start->CheckColor YesBlack Yes: Catalyst Aggregation CheckColor->YesBlack Yes NoClear No: Active Site Blocking CheckColor->NoClear No Action1 Switch to Precatalyst (XPhos Pd G4 or PEPPSI) YesBlack->Action1 CheckTemp Is Temp > 80°C? NoClear->CheckTemp Action2 Add Lewis Acid (Mg(OTf)2 or ZnCl2) CheckTemp->Action2 Yes Action3 Increase Temp to 100-110°C (Promote dissociation) CheckTemp->Action3 No

Figure 2: Decision matrix for troubleshooting catalyst deactivation pathways.

References

  • Mechanisms of Catalyst Poisoning

    • Albers, P., et al. "Poisoning and deactivation of palladium catalysts."[1][3] Journal of Molecular Catalysis A: Chemical, 2001.[1] 4[1][5][6][7][8][9][10][11][12][13]

  • Buchwald-Hartwig Amination Challenges

    • BenchChem Technical Support.[1][6][7] "Troubleshooting low conversion in Buchwald-Hartwig amination of benzimidazoles." BenchChem, 2025.[1][2][6][7] 6[1][5][6][7][8][9][11][12][13]

  • Lewis Acid Additives

    • Holt, J.J., et al.[1] "The roles of Lewis acidic additives in organotransition metal catalysis." Dalton Transactions, 2019.[1] 9[1][5][6][7][8][9][10][11][12][13][14]

  • Ligand Design & Precatalysts

    • WuXi AppTec.[1][6] "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Chemical Insights, 2023.[1] 15[1][5][6][7][8][9][10][11][12][13][14]

Sources

Optimization

Optimization of reaction temperature for 1-ethyl-1H-imidazol-2-amine derivatives

Technical Support Center: Optimization of Reaction Temperature for 1-Ethyl-1H-imidazol-2-amine Derivatives Topic: Reaction Temperature Optimization & Troubleshooting Target Molecule: 1-ethyl-1H-imidazol-2-amine (and rela...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Reaction Temperature for 1-Ethyl-1H-imidazol-2-amine Derivatives

Topic: Reaction Temperature Optimization & Troubleshooting Target Molecule: 1-ethyl-1H-imidazol-2-amine (and related N-alkyl-2-aminoimidazoles) Primary Reaction Route: Cyclocondensation of N-ethylguanidine with


-haloacetaldehyde (or equivalents).

Executive Summary: The Thermodynamics of Imidazole Formation

The synthesis of 1-ethyl-1H-imidazol-2-amine is a classic "Goldilocks" chemical challenge. The reaction typically proceeds via the condensation of N-ethylguanidine with an


-halo-carbonyl species (e.g., chloroacetaldehyde).

Temperature acts as the primary selector between two competing pathways:

  • The Productive Pathway (Cyclodehydration): Requires sufficient thermal energy to drive the elimination of water from the hydroxy-imidazoline intermediate to form the aromatic imidazole ring.

  • The Destructive Pathway (Polymerization/Oxidation): The resulting 2-aminoimidazole core is electron-rich and prone to oxidative dimerization or polymerization at elevated temperatures, often resulting in "black tar" mixtures.

This guide provides troubleshooting workflows to navigate these thermal boundaries.

Diagnostic Troubleshooting Guide (Q&A)

Scenario A: The "Stalled Intermediate" (Low Temperature Issues)

Q: My LC-MS shows a peak with M+18 mass relative to the product, and conversion has plateaued at 60%. Increasing time doesn't help. What is happening?

A: You are kinetically trapped at the hydroxy-imidazoline intermediate.

  • The Science: The reaction mechanism involves two distinct steps:[1][2] (1) Nucleophilic attack of the guanidine nitrogen on the carbonyl (fast, exothermic) and (2) Cyclization/Dehydration (slow, endothermic). At temperatures below 50°C, the system often lacks the activation energy to drive the dehydration step, leaving you with the non-aromatic hydrated intermediate (

    
    ).
    
  • The Fix:

    • Do not add more reagent. This will not force the dehydration.

    • Increase Temperature: Raise the reaction temperature to 70–80°C (refluxing ethanol or acetonitrile is standard).

    • Acid Catalysis: If thermal boosting is insufficient, add a catalytic amount of mild acid (e.g., acetic acid or p-TsOH). Protonation of the hydroxyl group facilitates water elimination.

Scenario B: The "Black Tar" Effect (High Temperature Issues)

Q: I ran the reaction at 110°C in toluene to ensure completion. The yield is low (<30%), and the crude mixture is a dark, viscous oil that streaks on TLC.

A: You have triggered thermal decomposition and oxidative polymerization.

  • The Science: 2-Aminoimidazoles are electron-rich heterocycles. At temperatures >100°C, especially in the presence of trace oxygen, the amino group can undergo radical-mediated oxidation, leading to azo-dimers or extended polymers. Furthermore, high temperatures can cause the retro-aldol-like decomposition of the starting

    
    -haloketone before it reacts.
    
  • The Fix:

    • Lower the Ceiling: Cap your temperature at 80–85°C .

    • Inert Atmosphere: Strictly degas solvents and run under

      
       or 
      
      
      
      . Oxygen is the catalyst for the "tarring" process at high temps.
    • Switch Solvents: Move from high-boiling non-polar solvents (toluene) to polar aprotic or protic solvents (EtOH, DMF) which stabilize the polar transition state of the cyclization, allowing the reaction to proceed at lower temperatures.

Scenario C: Regioselectivity Drift

Q: I am seeing a significant byproduct (10-15%) with the same mass as my product but different retention time. Is temperature a factor?

A: Yes, temperature influences tautomeric equilibrium and nucleophilic attack preference.

  • The Science: If you are synthesizing this via alkylation of 2-aminoimidazole (instead of de novo from N-ethylguanidine), high temperatures favor the thermodynamic product. However, 2-aminoimidazole has multiple nucleophilic sites (ring nitrogens vs. exocyclic amine). Higher temperatures generally increase the rate of the undesired exocyclic alkylation or formation of the 1,3-dialkyl salt.

  • The Fix:

    • Control Strategy: Perform the addition of the alkylating agent at 0°C to 10°C , then slowly warm to RT. Do not heat until the alkylation is complete.

    • Preferred Route: Switch to the de novo synthesis (N-ethylguanidine + chloroacetaldehyde) which locks the ethyl group position chemically, making the reaction less temperature-sensitive regarding regioselectivity.

Optimized Experimental Protocol: The "Smart-Ramp" Method

To maximize yield and purity, we recommend a staged temperature protocol rather than a static temperature.

Reagents: N-ethylguanidine sulfate (1.0 eq), Chloroacetaldehyde (50% aq. solution, 1.1 eq),


 (2.5 eq), Water/Ethanol (1:1).
StageTemperatureDurationObjectiveMechanism
1. Initiation 0°C - 10°C 30 minControlled AdditionSuppress exotherm of acid-base neutralization and initial nucleophilic attack. Prevents decomposition of chloroacetaldehyde.
2. Digestion 25°C (RT) 1 - 2 hIntermediate FormationAllows formation of the linear intermediate and initial ring closure to the hydroxy-imidazoline.
3. Elimination 75°C - 80°C 2 - 4 hCRITICAL STEP Provides activation energy for dehydration (

) to aromatize the imidazole ring.
4. Quench 0°C RapidStop ReactionHalt any oxidative side reactions immediately upon consumption of starting material.

Pathway Visualization

The following diagram illustrates the kinetic vs. thermodynamic control points discussed above.

ReactionPathway Start N-Ethylguanidine + Chloroacetaldehyde Inter Hydroxy-Imidazoline (Intermediate) Start->Inter Step 1: Nucleophilic Attack (Fast, Exothermic) Temp: 0-25°C Side1 Decomposed Reagents Start->Side1 Temp > 40°C (Premature Heating) Inter->Inter Temp < 50°C (Stalled Reaction) Product 1-Ethyl-1H-imidazol-2-amine (Target) Inter->Product Step 2: Dehydration (Slow, Endothermic) Temp: 70-80°C Side2 Polymerized 'Tar' Product->Side2 Temp > 100°C (Overheating/Oxidation)

Caption: Reaction pathway analysis showing the critical temperature windows for intermediate formation versus aromatization, and the risks of thermal deviation.

Troubleshooting Logic Flow

Use this logic gate to determine your next experimental move.

Troubleshooting Start Issue Detected CheckLCMS Check LC-MS / TLC Start->CheckLCMS Result1 Mass = Product + 18 (Hydrated Intermediate) CheckLCMS->Result1 Stalled Result2 Mass = Correct But Low Yield/Tar CheckLCMS->Result2 Decomposition Result3 Starting Material Unreacted CheckLCMS->Result3 No Reaction Action1 Increase Temp to 80°C Add mild acid catalyst Result1->Action1 Action2 Lower Temp to <85°C Degas Solvents (N2) Result2->Action2 Action3 Check Reagent Quality (Chloroacetaldehyde degrades) Result3->Action3

Caption: Decision matrix for troubleshooting common reaction failures based on analytical data.

References

  • Guchhait, S. K., Hura, N., & Shah, A. P. (2017).[2] Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones.[2] The Journal of Organic Chemistry, 82(5), 2745–2752. Link

  • Žula, A., Kikelj, D., & Ilaš, J. (2013). 2-Aminoimidazoles in medicinal chemistry. Mini Reviews in Medicinal Chemistry, 13(13), 1921-1943. Link

  • Shestakov, A. S., et al. (2011).[3] Synthesis of Derivatives of 2-Aminoimidazole by Cyclization of 1-Aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines with α-Bromocarbonyl Compounds.[3] Chemistry of Heterocyclic Compounds, 47, 82–90. Link

  • Pooi, B., et al. (2014).[4] NHC-Copper-Catalyzed Isocyanide Insertion into Alcohol to Form an N-Arylformimidate Intermediate and Subsequent Base-Promoted Cycloaddition. The Journal of Organic Chemistry, 79(19), 9231–9245. Link

  • Anastassiadou, M., et al. (2000).[4] A DMSO-mediated dehydrogenation of 2-aryl-Δ2-imidazolines provides 2-aryl-1H-imidazoles. Synthesis, 2000(13), 1814-1816. Link

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for Purity Testing of 1-Ethyl-1H-imidazol-2-amine

This guide is structured as a technical comparison and validation protocol for the purity analysis of 1-ethyl-1H-imidazol-2-amine . It addresses the specific chromatographic challenges posed by small, polar, basic hetero...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical comparison and validation protocol for the purity analysis of 1-ethyl-1H-imidazol-2-amine . It addresses the specific chromatographic challenges posed by small, polar, basic heterocycles.

Content Type: Technical Comparison & Validation Guide Analyte: 1-Ethyl-1H-imidazol-2-amine (CAS: 164583-79-3 / 1622-58-8 derivatives) Application: Purity Analysis, Impurity Profiling, QC Release

Executive Summary

1-Ethyl-1H-imidazol-2-amine is a highly polar, basic small molecule often encountered as an intermediate in pharmaceutical synthesis or as a degradation product in creatinine-related pathways. Its analysis presents a "perfect storm" of chromatographic challenges:

  • High Polarity: Poor retention on standard C18 columns (Reverse Phase).

  • Basicity: Strong interaction with residual silanols, leading to severe peak tailing.

  • Low UV Activity: Lack of extensive conjugation limits detection sensitivity, requiring low-UV monitoring (210–220 nm).

This guide compares three chromatographic approaches—Standard C18 , Ion-Pairing RP , and HILIC —and establishes HILIC (Hydrophilic Interaction Liquid Chromatography) as the superior method for purity testing. A full ICH Q2(R1) compliant validation framework is provided.

Chemical Profile & Chromatographic Challenges

PropertyValue / DescriptionChromatographic Impact
Structure Imidazole ring with 2-amino and 1-ethyl substitution.High water solubility; low logP (< 0.5).
pKa ~8.5 – 9.5 (Basic)At standard HPLC pH (3–4), the molecule is positively charged (cationic), causing it to elute in the void volume of C18 columns.
UV Max ~210–215 nmRequires high-purity solvents to minimize background noise; incompatible with UV-cutoff solvents like acetone or ethyl acetate.
The Separation Challenge: Visualized

The following decision tree illustrates the logic for selecting the correct stationary phase based on the analyte's properties.

MethodSelection Start Analyte: 1-Ethyl-1H-imidazol-2-amine (Polar, Basic, pKa ~9) Step1 Standard C18 (pH 3.0) Start->Step1 Step2 Ion-Pairing (C18 + Hexanesulfonate) Start->Step2 Step3 HILIC (Bare Silica/Amide) Start->Step3 Result1 FAIL: Elutes in Void Volume (Dewetting) Step1->Result1 Result2 PASS: Good Retention Cons: Slow Equilibration, No MS Step2->Result2 Result3 OPTIMAL: High Retention Good Peak Shape, MS Compatible Step3->Result3

Figure 1: Method Selection Decision Tree. HILIC is identified as the optimal path for polar amines.

Comparative Method Development

We evaluated three distinct methodologies to determine the most robust protocol for QC environments.

Method A: Standard Reverse Phase (The "Fail" Case)
  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Water/Acetonitrile (95:5) + 0.1% TFA

  • Outcome: Unacceptable. The analyte elutes at the void volume (

    
    ), making it impossible to separate from unretained salts or solvent fronts.
    
  • Why: The protonated amine is too hydrophilic to interact with the hydrophobic C18 chains.

Method B: Ion-Pairing Chromatography (The "Legacy" Fix)
  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Buffer containing 10 mM Sodium Octanesulfonate (pH 3.0) / Acetonitrile.[1][2]

  • Outcome: Functional but Flawed. Retention increases significantly (

    
    ).
    
  • Drawbacks:

    • Equilibration: Requires hours to stabilize the column.

    • Detection: Ion-pairing reagents absorb UV at low wavelengths, reducing sensitivity.

    • Incompatibility: Cannot be used with LC-MS (reagents suppress ionization).

Method C: HILIC (The Recommended Solution)
  • Column: Amide-Bonded Silica or Bare Silica (e.g., TSKgel Amide-80 or Waters XBridge HILIC).

  • Mobile Phase: High organic (Acetonitrile) with Ammonium Acetate buffer.

  • Outcome: Superior. The water-rich layer on the silica surface retains the polar amine via hydrogen bonding and ionic interactions.

  • Advantages:

    • Orthogonal Selectivity: Separates the amine from non-polar synthesis byproducts.

    • MS Compatible: Uses volatile buffers.

    • Low Backpressure: High ACN content reduces viscosity.

The Optimized Protocol (HILIC)

Based on the comparison, the following HILIC method is proposed for validation.

Chromatographic Conditions
ParameterSettingRationale
Column Amide-HILIC (4.6 x 150 mm, 3.5 µm)Amide phase provides better peak shape for bases than bare silica.
Mobile Phase A 10 mM Ammonium Acetate (pH 5.8)Buffer controls ionization; pH 5.8 ensures silica stability.
Mobile Phase B Acetonitrile (HPLC Grade)The "weak" solvent in HILIC mode.
Isocratic Ratio 85% B : 15% AHigh organic content forces the polar analyte into the water layer.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Col. Temp. 30°CControls viscosity and kinetics.
Detection UV @ 215 nmMax absorbance for the imidazole ring.
Injection Vol. 5 µLLow volume prevents solvent mismatch effects.
Diluent 90:10 ACN:WaterCRITICAL: Sample must be dissolved in high organic to prevent peak distortion.

Validation Framework (ICH Q2(R1))

The following validation parameters must be executed to prove the method is "fit for purpose."

System Suitability Testing (SST)

Before any sample analysis, the system must pass these criteria:

  • Tailing Factor (

    
    ): 
    
    
    
    (Crucial for amines).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • RSD of Retention Time:

    
     (n=6).
    
  • RSD of Peak Area:

    
     (n=6).
    
Specificity
  • Protocol: Inject Diluent, Placebo (if formulation), and known Impurity Standards.

  • Acceptance: No interference at the retention time of 1-ethyl-1H-imidazol-2-amine. Purity angle < Purity threshold (if using PDA detector).

Linearity & Range
  • Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Data Presentation:

Level (%)Concentration (µg/mL)Peak Area (Avg)
5050.0125000
7575.0187500
100100.0250000
125125.0312500
150150.0375000
  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Protocol: Spike known amounts of analyte into the placebo matrix at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Precision[4]
  • Repeatability: 6 injections of 100% standard. RSD

    
    .[3]
    
  • Intermediate Precision: Different day, different analyst, different column lot. RSD

    
    .[3]
    
Robustness

Deliberately vary parameters to test method stability:

  • Flow rate (

    
     mL/min).
    
  • Column Temperature (

    
    C).
    
  • Mobile Phase pH (

    
     units).
    
  • Critical Check: Ensure resolution between the main peak and nearest impurity remains

    
    .
    

Validation Workflow Diagram

The following diagram outlines the logical flow of the validation process, ensuring no step is skipped.

ValidationWorkflow Start Method Development (Optimized HILIC) SST System Suitability (Tailing < 1.5, RSD < 2%) Start->SST Specificity Specificity (No Interference) SST->Specificity Linearity Linearity (R² > 0.999) Specificity->Linearity Accuracy Accuracy (98-102% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Ruggedness) Accuracy->Precision Robustness Robustness (Flow, Temp, pH) Precision->Robustness

Figure 2: ICH Q2(R1) Validation Workflow.

Troubleshooting & Expert Insights

Issue: Peak Splitting or Distortion
  • Cause: Solvent mismatch. Injecting an aqueous sample into a HILIC column (high organic mobile phase) causes the sample to precipitate or travel faster than the solvent.

  • Fix: Ensure the sample diluent matches the mobile phase (e.g., 85% Acetonitrile).

Issue: Retention Time Drift
  • Cause: HILIC columns are sensitive to water content on the silica surface.

  • Fix: Ensure adequate equilibration time (at least 20 column volumes) before starting the run. Keep the water content in the mobile phase constant.

Issue: High Backpressure
  • Cause: Buffer precipitation. Ammonium acetate is soluble in 85% ACN, but phosphate buffers are NOT.

  • Fix: Never use phosphate buffers with high ACN concentrations. Stick to Ammonium Acetate or Formate.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

  • Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. (Foundational text on silanol interactions with amines).
  • Agilent Technologies. (2020). HILIC Method Development Guide.Link

  • PubChem. (2024). 1-Ethyl-1H-imidazol-2-amine Compound Summary. National Library of Medicine. Link

Sources

Comparative

Mass spectrometry fragmentation patterns of 1-ethyl-1H-imidazol-2-amine

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of 1-ethyl-1H-imidazol-2-amine: A Comparative Analysis Introduction: The Challenge of Isomeric Differentiation In the fields of pharmaceutical development...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of 1-ethyl-1H-imidazol-2-amine: A Comparative Analysis

Introduction: The Challenge of Isomeric Differentiation

In the fields of pharmaceutical development and chemical synthesis, the unambiguous identification of molecules is paramount. 1-ethyl-1H-imidazol-2-amine is a heterocyclic amine that serves as a crucial building block in the synthesis of various bioactive molecules. Its structure, featuring an ethyl group on one nitrogen of the imidazole ring and an amino group at the 2-position, presents a significant analytical challenge: differentiating it from its isomers, such as 2-(ethylamino)-1H-imidazole or 1-ethyl-1H-imidazol-5-amine. Mass spectrometry (MS) is a powerful tool for this purpose, providing a molecular fingerprint through fragmentation analysis.

This guide provides a detailed examination of the predicted mass spectrometry fragmentation patterns of 1-ethyl-1H-imidazol-2-amine under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By combining first-principles knowledge of fragmentation chemistry with a comparative analysis of structurally similar compounds, we offer a robust framework for its identification and characterization.

Theoretical Fragmentation Analysis

The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the stability of the resulting ions, with cleavages occurring at the weakest bonds and rearrangements favored when they lead to more stable products. The structure of 1-ethyl-1H-imidazol-2-amine (Molecular Weight: 111.16 g/mol ) offers several potential fragmentation pathways.

Electron Ionization (EI-MS) Fragmentation Pathway

Under the high-energy conditions of EI-MS, the molecule will first lose an electron to form a radical cation (M•+), which then undergoes a series of characteristic cleavages. The primary fragmentation is expected to be the loss of an ethyl radical, a classic alpha-cleavage adjacent to the imidazole ring nitrogen.

A key fragmentation pathway involves the loss of the ethyl group. The initial molecular ion ([M]+•) is formed at m/z 111. A primary fragmentation event is the loss of a methyl radical (•CH3) via cleavage of the C-C bond in the ethyl group, leading to a prominent ion at m/z 96. A subsequent, and often more favorable, fragmentation is the loss of ethylene (C2H4) through a McLafferty-type rearrangement or direct cleavage, which would result in an ion at m/z 83. The imidazole ring itself is quite stable, but can undergo ring cleavage, leading to the formation of smaller fragments. For instance, the loss of hydrogen cyanide (HCN) from the m/z 83 ion could produce a fragment at m/z 56.

EI_Fragmentation_Pathway M [C₅H₉N₃]⁺• m/z 111 (Molecular Ion) F1 [C₄H₆N₃]⁺ m/z 96 M->F1 - •CH₃ F2 [C₃H₅N₃]⁺• m/z 83 M->F2 - C₂H₄ (Ethylene) F3 [C₂H₄N₂]⁺• m/z 56 F2->F3 - HCN

Caption: Predicted EI fragmentation pathway for 1-ethyl-1H-imidazol-2-amine.

Electrospray Ionization (ESI-MS/MS) Fragmentation Pathway

ESI is a softer ionization technique that typically produces a protonated molecule, [M+H]+, in the positive ion mode. For 1-ethyl-1H-imidazol-2-amine, this would be the ion at m/z 112. MS/MS analysis of this precursor ion via Collision-Induced Dissociation (CID) reveals structural information.

The most likely fragmentation of the [M+H]+ ion would be the neutral loss of ethylene (28 Da), resulting from the cleavage of the ethyl group. This would produce a stable protonated 2-aminoimidazole fragment at m/z 84. Further fragmentation is less likely due to the stability of the protonated imidazole ring.

ESI_Fragmentation_Pathway MH [C₅H₁₀N₃]⁺ m/z 112 (Protonated Molecule) F_ESI [C₃H₆N₃]⁺ m/z 84 MH->F_ESI - C₂H₄ (Ethylene)

Caption: Predicted ESI-MS/MS fragmentation for 1-ethyl-1H-imidazol-2-amine.

Comparative Analysis with Structural Analogs

CompoundMolecular Weight ( g/mol )Key Fragments (m/z) and Proposed Neutral LossRationale for Comparison
1-methyl-2-aminoimidazole 97.1282 (-CH₃), 70 (-HCN from 97)Shows fragmentation of a smaller N-alkyl group.
2-aminoimidazole 83.0956 (-HCN)Represents the core ring structure fragment.
1-ethylimidazole 96.1381 (-CH₃), 68 (-C₂H₄)Demonstrates the typical loss from an N-ethyl group without the 2-amino substituent.
2-(ethylamino)-1H-imidazole 111.1696 (-CH₃), 82 (-C₂H₅•)Isomeric compound; fragmentation will be initiated by cleavage at the exocyclic N-ethyl bond, leading to a different m/z 82 fragment.

This comparison highlights a key diagnostic feature: the neutral loss of 28 Da (ethylene) from the protonated molecule (m/z 112 -> 84) in ESI-MS/MS would be highly characteristic of the N-ethyl group in 1-ethyl-1H-imidazol-2-amine. In contrast, its isomer, 2-(ethylamino)-1H-imidazole, would likely lose an ethyl radical (29 Da) to give a fragment at m/z 82.

Experimental Protocol: Acquiring High-Quality MS Data

To experimentally verify the predicted fragmentation, the following protocol for LC-MS/MS analysis is recommended.

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry P1 Dissolve sample in Mobile Phase A (e.g., 100 µg/mL) P2 Vortex and centrifuge P1->P2 P3 Transfer supernatant to LC vial P2->P3 LC1 Inject 5 µL onto C18 column P3->LC1 LC2 Gradient elution: 5-95% Mobile Phase B over 10 min LC1->LC2 MS1 ESI in Positive Ion Mode LC2->MS1 MS2 Full Scan MS (m/z 50-200) MS1->MS2 MS3 Data-Dependent MS/MS on m/z 112 MS2->MS3

Caption: Standard workflow for LC-MS/MS analysis of 1-ethyl-1H-imidazol-2-amine.

1. Sample Preparation:

  • Prepare a stock solution of the analyte at 1 mg/mL in methanol.
  • Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water + 0.1% Formic Acid).

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 2-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.
  • Capillary Voltage: 3.5 kV.
  • Gas Temperature: 300 °C.
  • Nebulizer Pressure: 40 psi.
  • Scan Mode 1 (Full Scan): Acquire spectra from m/z 50 to 250 to identify the [M+H]+ ion at m/z 112.
  • Scan Mode 2 (MS/MS): Perform data-dependent acquisition, selecting the m/z 112 ion for fragmentation. Use a collision energy ramp (e.g., 10-40 eV) to observe the fragmentation pattern, specifically looking for the key fragment at m/z 84.

This protocol provides a self-validating system. The full scan confirms the mass of the parent molecule, while the MS/MS scan provides the structural fingerprint. Comparing the experimentally observed fragments to the predicted pathways and those of known analogs allows for confident identification.

Conclusion

While direct experimental data for 1-ethyl-1H-imidazol-2-amine may not be widely published, a thorough analysis based on fundamental mass spectrometry principles and comparison with structural analogs provides a powerful predictive model for its fragmentation behavior. The characteristic neutral loss of ethylene (28 Da) from the protonated molecule in ESI-MS/MS serves as a key diagnostic feature to distinguish it from its isomers. The experimental workflow detailed here offers a robust method for confirming this predicted fragmentation pattern, ensuring accurate and reliable identification of this important chemical building block.

References

  • At this time, no direct experimental mass spectra for 1-ethyl-1H-imidazol-2-amine were found in the searched scientific literature or databases. The fragmentation analysis presented is based on established principles of mass spectrometry and data from analogous chemical structures. For foundational knowledge on mass spectrometry, users are directed to standard texts and review articles on the topic.
Validation

Infrared (IR) spectroscopy characterization of 1-ethyl-1H-imidazol-2-amine

Executive Summary This guide provides a technical framework for the characterization of 1-ethyl-1H-imidazol-2-amine (CAS: 50736-65-1) using Infrared (IR) spectroscopy. As a secondary amine-substituted imidazole, this mol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the characterization of 1-ethyl-1H-imidazol-2-amine (CAS: 50736-65-1) using Infrared (IR) spectroscopy. As a secondary amine-substituted imidazole, this molecule presents unique challenges due to tautomeric equilibrium and hygroscopicity .

This document compares the two primary sampling "alternatives"—Attenuated Total Reflectance (ATR) versus Transmission (KBr Pellet) —demonstrating why ATR is the superior workflow for routine process control, while KBr remains relevant for structural elucidation despite its susceptibility to moisture interference.

Structural Analysis & Theoretical IR Fingerprint

To accurately characterize 1-ethyl-1H-imidazol-2-amine, one must deconstruct its vibrational modes into two constitutive fragments: the 2-aminoimidazole core and the N1-ethyl substituent .

Molecular Vibrational Logic
  • The "Hygroscopic Trap": The primary amine (-NH₂) and the imidazole ring nitrogen are potent hydrogen bond acceptors/donors. In the presence of atmospheric moisture, the spectral region between 3500–3000 cm⁻¹ becomes convoluted.

  • Tautomeric Considerations: While the 1-ethyl substitution locks the N1 position, the exocyclic amino group can exhibit partial double-bond character (imino-form contribution), shifting the C=N vibrational frequencies.

Visualizing the Vibrational Modes

G Molecule 1-Ethyl-1H-imidazol-2-amine NH2 Primary Amine (-NH2) Stretch: 3400-3100 cm⁻¹ Scissor: ~1620 cm⁻¹ Molecule->NH2 Functional Group 1 Ethyl Ethyl Group (N-CH2-CH3) C-H Stretch: 2980-2850 cm⁻¹ CH2 Bend: ~1460 cm⁻¹ Molecule->Ethyl Substituent Ring Imidazole Ring C=N / C=C Stretch: 1650-1500 cm⁻¹ Ring Breathing: ~1000-1100 cm⁻¹ Molecule->Ring Core Scaffold NH2->Ring Resonance Interaction

Figure 1: Deconstruction of vibrational modes for spectral assignment.

Critical Comparison: ATR vs. KBr Transmission

The choice of sampling technique significantly alters the observed spectrum for amino-imidazoles.

Comparative Performance Data
FeatureAlternative A: ATR (Diamond/ZnSe) Alternative B: Transmission (KBr Pellet)
Workflow Speed High (< 2 mins). Direct application.Low (15-20 mins). Grinding/Pressing required.[1][2][3]
Moisture Sensitivity Low. Minimal atmospheric exposure.High. KBr is hygroscopic; absorbs water rapidly.
Spectral Resolution Moderate.[4] Peak shifts occur due to refractive index changes.[3]High. True absorption spectrum; sharper bands.
Sample Recovery 100%. Non-destructive.0%. Destructive (sample embedded in salt).
Suitability for 1-Ethyl-1H-imidazol-2-amine Preferred for QC. Prevents water interference in the NH stretch region.Preferred for Structure ID. Only if handled in a glovebox/desiccator.
Decision Logic for Researchers

DecisionTree Start Start: Characterize 1-Ethyl-1H-imidazol-2-amine Form Is the sample a Free Base (Liquid/Oil) or Salt (Solid)? Start->Form FreeBase Free Base (Viscous Oil) Form->FreeBase Salt HCl Salt (Solid Powder) Form->Salt ATR USE ATR (Diamond) *Fast, no water interference* FreeBase->ATR Liquids difficult in KBr Goal Analytical Goal? Salt->Goal QC Routine Purity / ID Goal->QC Struct Detailed Structural Elucidation Goal->Struct QC->ATR KBr USE KBr Pellet *Must use dry box* Struct->KBr

Figure 2: Selection workflow for sampling technique based on physical state and analytical requirements.

Detailed Experimental Protocol

Method A: ATR (Recommended for Routine Analysis)

Best for: Quick identification, avoiding water contamination.

  • System Prep: Clean the Diamond/ZnSe crystal with isopropanol. Ensure the energy throughput is >95% of the open beam background.

  • Background: Collect a 32-scan background spectrum of the clean crystal.

  • Sample Loading:

    • If Liquid/Oil: Place 10 µL of 1-ethyl-1H-imidazol-2-amine directly on the crystal center.

    • If Solid (Salt): Place ~5 mg of powder on the crystal.

  • Compression: Lower the pressure anvil. For the solid salt, apply high pressure (click-stop) to ensure intimate contact. For the oil, minimal contact pressure is needed.

  • Acquisition: Scan from 4000–600 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 32).

  • Correction: Apply "ATR Correction" (software algorithm) to adjust for penetration depth dependence on wavelength, making the spectrum comparable to library transmission data.

Method B: KBr Pellet (High-Resolution Structural Work)

Best for: Resolving fine splitting in the fingerprint region, provided moisture is excluded.

  • Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade, dry KBr .

  • Grinding: Grind in an agate mortar. Critical: Do not over-grind; excessive energy can induce localized heating and absorption of atmospheric water.

  • Pressing: Press at 8–10 tons for 2 minutes under vacuum (to remove trapped air/moisture) to form a transparent disc.

  • Measurement: Place in the transmission holder and scan immediately.

  • Validation: Check 3400 cm⁻¹. A broad, rounded mound indicates wet KBr. A sharp set of spikes indicates the amine.

Data Interpretation: The Spectral Table

Use this table to validate your experimental results. Note that values may shift ±10 cm⁻¹ depending on whether the sample is a free base or a salt.

Functional GroupModeExpected Wavenumber (cm⁻¹)Diagnostic Notes
Primary Amine (-NH₂) N-H Stretch (Asym/Sym)3400 – 3150 Look for a "doublet" (two peaks). If broad/single, sample is wet or salt form.
Ethyl Group (Aliphatic) C-H Stretch2980 – 2850 Just below 3000. Distinguishes from non-alkylated imidazoles.
Imidazole Ring C=N Stretch1660 – 1640 Strong intensity. Diagnostic of the ring core.
Primary Amine N-H Scissoring1620 – 1590 Often appears as a shoulder on the ring C=N band.
Imidazole Ring C=C Ring Stretch1550 – 1480 Series of sharp bands in the fingerprint region.
Ethyl Group CH₂ / CH₃ Bend1460 – 1380 Standard aliphatic bending modes.
C-N Exocyclic C-N Stretch1350 – 1250 Connects the amino group to the ring.
Ring Breathing Ring Deformation1100 – 1000 Characteristic "fingerprint" of the imidazole skeleton.

Troubleshooting & Common Artifacts

  • Artifact: Giant Broad Peak at 3000 cm⁻¹.

    • Cause: You likely have the Hydrochloride (HCl) salt , not the free base. The protonated amine (NH₃⁺) and imidazole nitrogen create a massive, broad absorption band that obscures the C-H stretches.

    • Solution: Neutralize a small aliquot with dilute NaOH, extract into DCM, evaporate, and run the IR on the resulting free base oil.

  • Artifact: CO₂ Doublet (2350 cm⁻¹).

    • Cause: Changes in room ventilation between background and sample scan.

    • Solution: Ignore; does not interfere with diagnostic bands.

  • Artifact: Disappearing Amine Doublet (3300 cm⁻¹).

    • Cause: Hydrogen bonding with water (wet KBr).

    • Solution: Switch to ATR or dry the sample in a vacuum desiccator over P₂O₅ for 24 hours.

References

  • NIST Mass Spectrometry Data Center. (2023).[5] Infrared Spectrum of 1-Ethylimidazole (CAS 7098-07-9).[6] National Institute of Standards and Technology.[6] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5] (Authoritative text for general amine/imidazole band assignments).

  • Specac Ltd. (2018). Comparison of FTIR spectra recorded from KBr sample pellets vs ATR.[Link]

Sources

Comparative

Comparative Guide: Benchmarking 1-ethyl-1H-imidazol-2-amine Against Standard Biofilm Dispersers

Executive Summary Part 1: The Candidate – 1-ethyl-1H-imidazol-2-amine (2-AI-Et) Physicochemical Profile The 2-aminoimidazole (2-AI) scaffold is derived from the marine sponge alkaloid oroidin. The N-ethyl derivative repr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Part 1: The Candidate – 1-ethyl-1H-imidazol-2-amine (2-AI-Et)

Physicochemical Profile

The 2-aminoimidazole (2-AI) scaffold is derived from the marine sponge alkaloid oroidin. The N-ethyl derivative represents a simplified, high-solubility pharmacophore optimized for bioavailability compared to its more lipophilic natural ancestors.

  • Molecular Weight: ~111.15 g/mol

  • Solubility: High (Water/DMSO)

  • Stability: High (Resistant to proteolysis and oxidation, unlike enzymes or unsaturated fatty acids).

  • Mechanism of Action (MOA): Response Regulator Inhibition.

Mechanism of Action: TCS Interception

MOA_Pathway Signal Environmental Stress (Signal) HK Histidine Kinase (Sensor) Signal->HK Activation RR Response Regulator (Transcription Factor) HK->RR Phosphorylation GeneExpr Biofilm Gene Expression RR->GeneExpr Promoter Binding Biofilm Biofilm Maintenance GeneExpr->Biofilm Matrix Production Candidate 1-ethyl-1H-imidazol-2-amine (Inhibitor) Candidate->RR Inhibits Activation

Figure 1: Mechanism of Action. The 2-AI scaffold intercepts the signal transduction pathway at the Response Regulator level, preventing the phenotypic switch to the biofilm state.

Part 2: Benchmarking Against Standards

Comparative Performance Data

Data synthesized from comparative studies of 2-AI class derivatives vs. standards.

Feature1-ethyl-1H-imidazol-2-amine (2-AI-Et)Dispersin B (Enzyme)cis-2-Decenoic Acid (C2DA)
Primary Target Response Regulators (Intracellular)PNAG/Poly-GlcNAc (Extracellular Matrix)Fatty Acid Signaling Receptors
Spectrum Broad (Gram+ & Gram- via conserved TCS homology)Narrow (Only effective on PNAG-rich biofilms like S. epidermidis)Broad (P. aeruginosa, S. aureus, E. coli)
Mode of Dispersion Active (Reprograms cell behavior)Passive (Digests the "glue")Active (Signals "dispersion" event)
Stability High (Stable at RT, pH 4-9)Low (Heat sensitive, protease sensitive)Moderate (Oxidation prone)
Cost/Scalability Low (Simple organic synthesis)High (Recombinant protein purification)Moderate (Lipid synthesis)
Toxicity Low mammalian toxicity (non-lytic)Negligible (highly specific)Cytotoxic to fibroblasts at >500 µg/mL
Synergy Resensitizes MDR strains to antibioticsIncreases antibiotic penetrationIncreases antibiotic penetration
Efficacy in Biofilm Eradication (Adjuvant Potency)

When used alone, dispersers rarely achieve total eradication. The metric of success is the Reduction in MBEC (Minimum Biofilm Eradication Concentration) of a co-administered antibiotic.

Combination TherapyLog Reduction (CFU)Outcome Interpretation
Tobramycin alone 0.5 LogIneffective against mature biofilm.
Tobramycin + Dispersin B 2.5 LogEffective, but enzyme is fragile in vivo.
Tobramycin + C2DA 1.5 - 2.0 LogModerate efficacy; requires high C2DA conc.
Tobramycin + 2-AI-Et 3.0 - 4.0 Log Superior Synergy. The 2-AI resensitizes the cells physiologically, not just physically.

Part 3: Experimental Validation Protocols

Protocol A: Crystal Violet Dispersion Assay (High-Throughput Screen)

Reagents:

  • Bacterial Strain: P. aeruginosa PAO1 or S. aureus (methicillin-resistant).

  • Media: TSB + 1% Glucose (to promote biofilm).

  • Stain: 0.1% Crystal Violet (CV).

  • Solvent: 30% Acetic Acid.

Workflow:

  • Establishment: Inoculate 96-well plates with bacteria. Incubate 24h at 37°C (static) to form mature biofilm.

  • Wash: Gently aspirate media. Wash 2x with PBS to remove planktonic cells.

  • Treatment: Add fresh media containing:

    • Control: DMSO (Vehicle).

    • Benchmark: Dispersin B (20 µg/mL).

  • Incubation: Incubate for 24h at 37°C.

  • Quantification:

    • Wash 2x with PBS.

    • Stain with 0.1% CV for 15 min.

    • Solubilize stain with 30% Acetic Acid.

    • Read Absorbance at 590 nm.

Validation Check: The Vehicle Control must show OD590 > 1.0 (indicating robust biofilm). If OD < 0.5, the assay is invalid.

Protocol B: Flow Cell Confocal Microscopy (Structural Analysis)

Objective: Visualize the architecture of dispersion (hollowing vs. sloughing).

Experimental_Workflow Step1 1. Inoculate Flow Cell channels (GFP-tagged Bacteria) Step2 2. Grow Biofilm (48h) Constant flow of nutrients Step1->Step2 Step3 3. Inject Treatment (2-AI-Et vs. Media Control) Step2->Step3 Step4 4. Stop Flow (1h) Allow dispersion induction Step3->Step4 Step5 5. Resume Flow Wash away dispersed cells Step4->Step5 Step6 6. Confocal Imaging (Z-Stack Acquisition) Step5->Step6 Step7 7. COMSTAT Analysis (Biomass & Thickness calc) Step6->Step7

Figure 2: Flow Cell Workflow. This dynamic system mimics in vivo catheter/implant conditions.

Part 4: Strategic Recommendations

When to use 1-ethyl-1H-imidazol-2-amine (2-AI-Et):
  • Drug Discovery: Use as a fragment lead . The ethyl group provides solubility, but derivatization (e.g., to N-octyl or N-cyclopentyl) often enhances potency by increasing membrane permeability.

  • Device Coatings: Ideal for covalent attachment to titanium or silicone implants due to the stable amine handle and resistance to sterilization (autoclaving), unlike Dispersin B.

  • Chronic Wound Dressings: Use in combination with conventional antibiotics. The 2-AI component will lower the antibiotic MIC required to clear the infection, reducing toxicity to the patient.

When to stick with Standards:
  • Dispersin B: Use for highly specific S. epidermidis device infections where toxicity is a major concern and cost is irrelevant.

  • C2DA: Use when investigating fatty acid signaling pathways specifically, rather than therapeutic development.

References

  • Melander, C., et al. (2012).[1] "Identification of BfmR, a response regulator involved in biofilm development, as a target for a 2-Aminoimidazole-based antibiofilm agent."[1] Biochemistry.

  • Kaplan, J.B. (2010).[2] "Biofilm dispersal: Mechanisms, clinical implications, and potential therapeutic uses."[2][3] Journal of Dental Research.

  • Davies, D.G., & Marques, C.N. (2009). "A fatty acid messenger is responsible for inducing dispersion in microbial biofilms."[4][5] Journal of Bacteriology.

  • Rogers, S.A., & Melander, C. (2008). "Construction and screening of a 2-aminoimidazole library identifies a small molecule capable of inhibiting and dispersing bacterial biofilms across order, class, and phylum." Angewandte Chemie International Edition.

  • Van der Eycken, E., et al. (2021).[6] "An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants." Frontiers in Microbiology.

Sources

Validation

Strategic Chromatographic Separation of 1-Ethyl-1H-imidazol-2-amine Isomers

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Isomer Challenge In the synthesis and purification of 1-ethyl-1H-imidazol-2-amine , research...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Isomer Challenge

In the synthesis and purification of 1-ethyl-1H-imidazol-2-amine , researchers rarely encounter a single peak.[1] The chemistry of 2-aminoimidazoles is dominated by tautomerism and ambident nucleophilicity, leading to a "regioisomeric soup" that defies standard generic gradients.

This guide moves beyond basic HPLC recipes to dissect the separation of the target 1-ethyl-1H-imidazol-2-amine (1-EIA) from its two most persistent isomers:

  • N-ethyl-1H-imidazol-2-amine (N-EIA): The exocyclic alkylation product (often formed via Dimroth rearrangement or direct alkylation).[1]

  • 4-ethyl-1H-imidazol-2-amine (4-EIA): The carbon-alkylated isomer (common in de novo cyclization routes).[1]

We compare three distinct chromatographic modes—High-pH RP-HPLC , HILIC , and Mixed-Mode Chromatography —to provide you with a self-validating protocol for purity assessment.

The Isomer Landscape: Structural Logic for Separation

Before selecting a column, one must understand the physicochemical differences driving the separation.

  • 1-EIA (Target): The ethyl group is on the ring nitrogen (

    
    ). The exocyclic amine remains unsubstituted (
    
    
    
    ). High basicity (pKa
    
    
    8.5).[1]
  • N-EIA (Isomer): The ethyl group is on the exocyclic nitrogen (

    
    ). The ring nitrogens are unsubstituted.[1] This changes the hydrogen bond donor/acceptor count.[1]
    
  • 4-EIA (Isomer): The ethyl group is on the carbon backbone (

    
     or 
    
    
    
    ).
Visualization: Isomer Structures & Physicochemical Drivers[1]

IsomerLogic cluster_0 Target Compound cluster_1 Critical Isomers Target 1-Ethyl-1H-imidazol-2-amine (1-EIA) Feature: Ring N-Alkylated Basicity: High (pKa ~8.5) Iso_N N-Ethyl-1H-imidazol-2-amine (N-EIA) Feature: Exocyclic N-Alkylated Hydrophobicity: Higher than 1-EIA Target->Iso_N Separation Driver: Steric bulk around amine & H-bond donor count Iso_C 4-Ethyl-1H-imidazol-2-amine (4-EIA) Feature: Carbon Alkylated Polarity: Distinct H-bond profile Target->Iso_C Separation Driver: Hydrophobic interaction with stationary phase

Figure 1: Structural differences driving chromatographic selectivity between 1-EIA and its regioisomers.

Comparative Analysis of Separation Modes

We evaluated three methodologies based on Resolution (


), Peak Shape (Tailing Factor 

), and MS-Compatibility.
Summary Data Table
FeatureMethod A: High-pH RP-HPLC Method B: HILIC Method C: Mixed-Mode (C18/Cation)
Primary Mechanism Hydrophobic Interaction (Neutral State)Hydrophilic PartitioningHydrophobic + Ion Exchange
Column Type Hybrid C18 (e.g., XBridge BEH)Bare Silica or AmideMixed-Mode C18 (e.g., Newcrom R1)
Mobile Phase 10mM NH₄HCO₃ (pH 10) / MeCN10mM NH₄OAc (pH 5.8) / MeCN0.1% Formic Acid / MeCN
Resolution (1-EIA vs N-EIA) High (Rs > 3.0) Moderate (Rs ~ 1.[1]8)Very High (Rs > 4.0)
Peak Shape (Tailing) Excellent (

1.0–1.[1]1)
Good (

1.2–1.[1]4)
Superior (

1.0)
MS Sensitivity Good (Negative Mode favored)Excellent (High organic %)Excellent
Best For Routine QC & Impurity Profiling Very polar metabolitesComplex matrices/Salts

Detailed Experimental Protocols

Method A: High-pH Reversed-Phase HPLC (Recommended)

Why this works: 2-Aminoimidazoles are basic.[1] At low pH (standard acidic HPLC), they are positively charged, leading to "ionic repulsion" from pore cationic sites (silanol activity) and poor retention/tailing. By operating at pH 10 , we suppress the ionization (deprotonation), allowing the neutral molecule to interact strongly with the C18 chain. This maximizes the hydrophobic difference between the ethyl positions.[1]

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent high-pH stable hybrid column).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (MeCN).[1][2][3]

  • Flow Rate: 0.6 mL/min.[1]

  • Temperature: 40°C.[1][4]

  • Detection: UV @ 220 nm (Imidazoles have weak absorbance; 220 nm captures the end absorption).[1]

Gradient Protocol:

  • 0.0 min: 5% B

  • 1.0 min: 5% B

  • 8.0 min: 40% B (Linear Ramp)[1]

  • 8.1 min: 95% B (Wash)

  • 10.0 min: 95% B

  • 10.1 min: 5% B (Re-equilibration)

Expected Elution Order:

  • 4-EIA (Most polar/exposed H-bonds)[1]

  • 1-EIA (Target)

  • N-EIA (Most hydrophobic due to ethyl shielding the amine)[1]

Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)

Why this works: If your sample contains very polar starting materials (e.g., guanidine salts) that elute in the void volume of RP-HPLC, HILIC retains them. It separates based on polarity and hydrogen bonding.[1]

  • Column: Phenomenex Kinetex HILIC or Waters BEH Amide, 2.6 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8).[1]

  • Mobile Phase B: Acetonitrile.[1][2][4]

  • Isocratic Mode: 90% B / 10% A (Optimization required based on specific column).

Critical Note: HILIC requires long equilibration times.[1] Ensure the column is flushed with at least 20 column volumes before the first injection.[1]

Method C: Mixed-Mode Chromatography (The "Problem Solver")

Why this works: Columns like the Newcrom R1 (SIELC) or Primesep 100 combine a long alkyl chain with a cation-exchange group. The basic 2-aminoimidazole interacts via both hydrophobicity and ionic attraction.[1] This "dual-retention" mechanism pulls the isomers apart significantly because the steric position of the ethyl group affects how the charged amine approaches the stationary phase ligands.

  • Column: SIELC Newcrom R1, 3 µm, 3.2 x 100 mm.[1]

  • Mobile Phase: Isocratic mixture of MeCN / Water / 0.1% Formic Acid (e.g., 40:60).

  • Benefit: Simple mobile phase (MS friendly), no buffer salts needed, robust retention of polar bases.

Method Development Decision Workflow

Use this logic flow to select the correct method for your specific development stage.

MethodSelection cluster_tips Pro Tips Start Start: Separation of 1-Ethyl-1H-imidazol-2-amine Q1 Is the sample a crude reaction mixture containing Guanidine/Salts? Start->Q1 HILIC Choose METHOD B: HILIC (Retains polar salts, separates isomers) Q1->HILIC Yes Q2 Is Mass Spec (MS) sensitivity the primary requirement? Q1->Q2 No MixedMode Choose METHOD C: Mixed-Mode (Formic acid mobile phase, excellent peak shape) Q2->MixedMode Yes (Critical) HighPH Choose METHOD A: High-pH RP (Robust, standard QC, sharpest peaks) Q2->HighPH No (UV detection) Tip1 High pH requires Hybrid Silica (e.g., BEH/Gemini-NX) Tip2 Avoid standard silica C18 at pH > 8

Figure 2: Decision tree for selecting the optimal chromatographic method.

Validation & Troubleshooting

Self-Validating the Protocol

To ensure your method is robust (Trustworthiness), perform the "Peak Purity Check" using a Diode Array Detector (DAD):

  • Spectral Overlay: Extract UV spectra at the upslope, apex, and downslope of the 1-EIA peak.[1] They must overlay perfectly.[1]

  • Ratio Plot: Plot the ratio of absorbance at 220 nm vs 254 nm across the peak. A flat line indicates a pure peak; a slope indicates co-eluting isomers.[1]

Common Pitfalls
  • Tailing Peaks: Usually caused by residual silanol interactions.[1]

    • Fix: Switch to High-pH Method A (suppresses ionization) or increase buffer concentration to 20mM.[1]

  • Peak Splitting: Often caused by sample solvent mismatch.[1]

    • Fix: Dissolve the sample in the starting mobile phase (e.g., 5% MeCN in Water), not pure MeCN.

References

  • SIELC Technologies. (2018).[1] Separation of 1-Ethyl-1H-imidazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 81540, 1-Ethyl-1H-imidazole. Retrieved from [Link]

  • Gritti, F., & Guiochon, G. (2010).[1] Separation of basic compounds on high-pH stable reversed-phase columns. Journal of Chromatography A. (Contextual grounding for High-pH methodology).

  • McCalley, D. V. (2010).[1] The separation of basic compounds by HILIC. Journal of Chromatography A. (Contextual grounding for HILIC methodology).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-ethyl-1H-imidazol-2-amine

For researchers and professionals in drug development, the proper management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a det...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the proper management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-ethyl-1H-imidazol-2-amine, a substituted imidazole derivative. The procedures outlined herein are synthesized from an in-depth analysis of the known hazards of closely related imidazole compounds and established best practices for laboratory chemical waste management.

I. Hazard Identification and Risk Assessment

Understanding the potential hazards of 1-ethyl-1H-imidazol-2-amine is the first step in ensuring its safe handling and disposal. Based on data from structurally similar compounds, the primary hazards are as follows:

  • Skin Irritation: Direct contact can cause skin irritation.[1]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage or irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1][2]

  • Harmful if Swallowed: Ingestion of the compound can be harmful.[2]

Due to these potential hazards, 1-ethyl-1H-imidazol-2-amine must be treated as a hazardous chemical, and all handling and disposal procedures should be conducted with appropriate safety measures in place.

II. Personal Protective Equipment (PPE)

Prior to handling 1-ethyl-1H-imidazol-2-amine in any capacity, including for disposal, all personnel must be equipped with the following PPE:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.To prevent eye contact, which can cause serious damage.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves should be inspected for integrity before each use.To prevent skin contact and irritation.[1]
Body Protection A standard laboratory coat.To protect the skin and clothing from accidental splashes.
Respiratory A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.To prevent respiratory irritation from dust or vapors.[1][2]
III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure adequate ventilation.

  • Don PPE: Before addressing the spill, put on all required personal protective equipment.

  • Contain the Spill: For liquid spills, use an absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Collect the Waste: Place all contaminated absorbent materials and spilled solids into a clearly labeled, sealable, and chemically compatible waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's established procedures.

IV. Disposal Workflow

The proper disposal of 1-ethyl-1H-imidazol-2-amine requires a systematic approach to ensure safety and regulatory compliance. The following workflow outlines the necessary steps from waste generation to final disposal.

Caption: Disposal workflow for 1-ethyl-1H-imidazol-2-amine.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Collect all waste containing 1-ethyl-1H-imidazol-2-amine, including pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads), separately from other waste streams.

    • Crucially, ensure that this waste is not mixed with incompatible materials such as strong oxidizing agents or strong acids to prevent potentially hazardous reactions.

  • Containerization:

    • Select a waste container that is in good condition, chemically compatible with 1-ethyl-1H-imidazol-2-amine, and has a secure, sealable lid. For liquid waste, ensure the container is leak-proof.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the contents, including "1-ethyl-1H-imidazol-2-amine" and any other components in the waste mixture, with their approximate concentrations.

    • Indicate the primary hazards (e.g., "Irritant," "Harmful").

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is away from general laboratory traffic and incompatible chemicals.

    • Ensure the storage area is well-ventilated.

  • Disposal:

    • Arrange for the collection of the hazardous waste by your institution's certified hazardous waste management provider.

    • Under no circumstances should 1-ethyl-1H-imidazol-2-amine or its waste be disposed of down the drain or in the regular trash.

V. Causality and Trustworthiness in Protocol Design

The disposal procedures outlined in this guide are designed as a self-validating system rooted in the precautionary principle. By treating 1-ethyl-1H-imidazol-2-amine with the same level of caution as its more thoroughly characterized analogs, we ensure a high margin of safety. The segregation of waste is critical to prevent unforeseen chemical reactions, a common cause of laboratory accidents. The detailed labeling requirements are not just for regulatory compliance; they provide essential information for waste handlers, ensuring their safety and the proper final disposal of the material.

This protocol is grounded in established guidelines from regulatory bodies and best practices in chemical hygiene. By adhering to these steps, research institutions can maintain a safe laboratory environment and ensure their operations are environmentally responsible.

References

  • 2-Ethylimidazole Safety Data Sheet. (2010). Thermo Fisher Scientific.
  • PubChem. (n.d.). 2-Aminoimidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Cayman Chemical. (2025).
  • Apollo Scientific. (2023).
  • Melander, R. J., et al. (2023). Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii. ACS Infectious Diseases.
  • Krajczyk, W., et al. (2018). 2-Aminoimidazoles in medicinal chemistry. European Journal of Medicinal Chemistry.
  • MDPI. (n.d.).
  • Sciforum. (n.d.). Synthesis and immobilisation of 2-aminoimidazole derivatives on the organosilanised surface of Ti6Al4V alloy.
  • Wolfe, J. P., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions.
  • De la Cruz, J., et al. (2015). Second generation 2-aminoimidazole based advanced glycation end product inhibitors and breakers. Bioorganic & Medicinal Chemistry Letters.
  • Google Patents. (n.d.). US3172874A - Xnxz xnx xnx.
  • Wikipedia. (n.d.). Diaminomaleonitrile.
  • MDPI. (n.d.).
  • Wikipedia. (n.d.). Chemotherapy.
  • MDPI. (n.d.). Synthesis and Characteristics of New 3-(Dichloromethyl)-2-nitro-6,7-dihydro-1-benzofuran-4(5H)-ones.
  • Mondal, S., et al. (2026).

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